1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
Description
Properties
IUPAC Name |
1-[(3-bromofuran-2-yl)methyl]-4-methylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-12-3-5-13(6-4-12)8-10-9(11)2-7-14-10/h2,7H,3-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHNCIUZSYWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Pharmacophore Modeling of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine: From Scaffold Analysis to Virtual Screening
Executive Summary
This technical guide provides a comprehensive, in-depth methodology for the pharmacophore modeling of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine. This molecule merges two "privileged scaffolds" in medicinal chemistry: the furan ring and the piperazine moiety.[1][2] Understanding its three-dimensional chemical features is essential for elucidating its potential biological activities and for discovering novel, structurally diverse compounds with similar therapeutic potential. This document details the principles of pharmacophore modeling, outlines a robust ligand-based workflow from dataset preparation to model validation, and discusses the application of the resulting model in virtual screening and lead optimization. By synthesizing theoretical principles with actionable protocols, this guide serves as a critical resource for researchers and drug development professionals aiming to leverage computational techniques to accelerate the discovery of new therapeutic agents.
Introduction: Deconstructing the Target Molecule
The molecule this compound presents a compelling subject for computational analysis. Its structure is a deliberate combination of two pharmacologically significant heterocyclic systems. The furan ring, an aromatic five-membered heterocycle, is a constituent of many natural products and synthetic drugs, known to improve pharmacokinetic properties due to its polarity and potential for hydrogen bonding.[3][4] The piperazine ring is a cornerstone of modern medicinal chemistry, found in numerous FDA-approved drugs for its ability to influence basicity, solubility, and receptor interactions, particularly in the central nervous system (CNS) and oncology.[2][5]
Pharmacophore modeling is a powerful computational method that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target.[6][7] By creating a 3D template of these crucial features—such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings—we can rationally screen vast chemical libraries for new compounds that fit the model, thereby predicting their potential biological activity.[6][8] This guide will primarily focus on a ligand-based pharmacophore modeling approach, a methodology employed when the 3D structure of the biological target is unknown.[6]
Foundational Scaffolds: A Medicinal Chemist's Perspective
The rationale for investigating this molecule begins with its constituent parts. The selection of these scaffolds is not arbitrary but is rooted in decades of medicinal chemistry research.
The Furan Moiety: A Versatile Pharmacophore
The furan ring is recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds.[1] Its utility stems from several key properties:
-
Bioisosterism: The furan ring can act as a bioisostere for other aromatic systems like phenyl or thiophene rings, allowing for the fine-tuning of a molecule's electronic and steric properties to enhance receptor binding or metabolic stability.[1]
-
Physicochemical Properties: The oxygen atom in the furan ring introduces polarity and a hydrogen bond accepting capability, which can improve a compound's solubility and bioavailability.[3]
-
Therapeutic Relevance: Furan derivatives have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][9]
The Piperazine Ring: A Key to Drug-Likeness
The piperazine scaffold is one of the most ubiquitous heterocycles in modern pharmaceuticals.[2][10] Its prevalence is due to the profound and predictable impact it has on a molecule's pharmacological profile:
-
Tunable Basicity: As a diprotic base, piperazine has two pKa values. This allows it to be protonated under physiological conditions, which is crucial for forming stable salts to enhance solubility and for interacting with acidic residues in biological targets.[2]
-
Improved Pharmacokinetics: The polar nature of the two nitrogen atoms often increases water solubility, leading to better oral bioavailability and more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]
-
Structural Versatility: The 1,4-disubstituted piperazine allows for the precise positioning of different pharmacophoric elements to optimize interactions with a target receptor, often acting as a linker between key binding fragments.[2][10] In many kinase inhibitors, for example, the piperazine ring connects fragments that bind to the ATP-binding pocket.[2]
Pharmacophore Modeling: Core Principles and Methodologies
A pharmacophore is an abstract representation of the molecular features responsible for a drug's biological activity.[6] There are two main strategies for developing a pharmacophore model. The choice of method is dictated by the available data.
-
Ligand-Based Modeling: This approach is used when the 3D structure of the target protein is unknown. It relies on analyzing a set of known active molecules to identify the common chemical features and their spatial arrangement that are responsible for their activity.[6][11]
-
Structure-Based Modeling: When a high-resolution 3D structure of the target protein (from X-ray crystallography or homology modeling) is available, this method is preferred. The model is generated by analyzing the key interaction points within the protein's binding site.[11][12]
This guide will detail the ligand-based approach, as it is applicable even without target information, relying solely on the structures of active compounds.
Figure 2: General workflow for ligand-based pharmacophore model generation.
Step 4: Rigorous Model Validation
Model validation is arguably the most critical step. It assesses the quality, robustness, and predictive power of the generated pharmacophore model to ensure it can reliably distinguish active from inactive compounds. [11][13] Protocol:
-
Internal Validation (Cross-Validation): Techniques like leave-one-out cross-validation are used to assess the model's stability and robustness using only the training set data. [11]2. Fischer's Randomization Test: This statistical method validates the correlation between chemical structures and biological activity. The activity data of the training set is randomly shuffled, and new pharmacophore models are generated. A high-quality model should only be produced with the original, non-randomized data. [14]3. External Validation: The test set (compounds not used in model generation) is screened against the best pharmacophore hypothesis. [11]The model's performance is evaluated using several statistical metrics, which can be summarized in a table.
Table 1: Key Metrics for Pharmacophore Model Validation
| Metric | Description | Purpose |
| Sensitivity | The ability of the model to correctly identify active compounds (True Positives / (True Positives + False Negatives)). | Measures how well the model finds known actives. |
| Specificity | The ability of the model to correctly reject inactive compounds (True Negatives / (True Negatives + False Positives)). | Measures how well the model avoids false positives. |
| Enrichment Factor (EF) | The ratio of the proportion of actives found in a small fraction of the screened database to the proportion of actives expected from a random selection. | Indicates if the model is better than random chance at finding actives. [15] |
| Goodness of Hit (GH) Score | A score that combines sensitivity and specificity into a single metric. A score > 0.7 is considered a very good model. | Provides a single, robust measure of model quality. [15] |
| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate (Sensitivity) against the false positive rate (1 - Specificity). The Area Under the Curve (AUC) is a measure of model quality. | Visualizes the trade-off between sensitivity and specificity. [13] |
Step 5: Integration with 3D-QSAR (Optional)
For an even more powerful predictive tool, the validated pharmacophore model can be used to align molecules for a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study. [16][17]This creates a statistical model that quantitatively predicts the biological activity of new molecules, not just classify them as active or inactive. [13]
Application in Drug Discovery
A validated pharmacophore model is not an end in itself but a powerful tool for subsequent drug discovery efforts.
-
Virtual Screening: The pharmacophore model is used as a 3D query to rapidly screen large chemical libraries (containing millions of compounds) to identify "hits" that match the pharmacophoric features. [8][11]This process is significantly faster and more cost-effective than high-throughput experimental screening.
-
Scaffold Hopping: Because a pharmacophore represents chemical functionalities rather than specific chemical structures, it can identify molecules with entirely new and diverse chemical skeletons that satisfy the essential binding requirements. [8]This is a powerful strategy for discovering novel intellectual property.
-
Lead Optimization: The model provides medicinal chemists with a 3D roadmap of the essential features for biological activity. This guides the rational modification of a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.
Figure 3: Application of a validated pharmacophore model in the drug discovery pipeline.
Conclusion and Future Directions
The pharmacophore modeling of this compound provides a clear and powerful framework for leveraging its promising structural motifs in drug discovery. By systematically deconstructing the molecule into its essential 3D chemical features, researchers can create a robust and predictive model. This model serves as a highly efficient filter for virtual screening, enabling the rapid identification of novel and diverse chemical entities with a high probability of biological activity.
The methodologies detailed in this guide—from careful dataset curation and conformational analysis to rigorous statistical validation—ensure the development of a trustworthy computational tool. The integration of such models into modern drug discovery pipelines significantly reduces the time and cost associated with identifying high-quality lead compounds. The future direction for this work involves applying the validated model to screen commercially available and proprietary databases, followed by the synthesis and experimental validation of the most promising hits to confirm their therapeutic potential.
References
- Fiveable. (2025, August 15). Pharmacophore modeling | Medicinal Chemistry Class Notes.
- Adu-Ampratwum, D., et al. (2023). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
- Di Micco, S., et al. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemMedChem.
- K-Phar. (n.d.). 3D Ligand-Based Pharmacophore Modeling. Bio-protocol.
-
Vlachakis, D., et al. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ. [Link]
- BenchChem. (2025). The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery.
- BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry.
-
Schaller, D., et al. (2020). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules. [Link]
-
Scarpino, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals. [Link]
-
Banerjee, R., et al. (2012). Medicinal significance of furan derivatives: A Review. International Journal of Review in Life Sciences. [Link]
-
Sidorov, P., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules. [Link]
- Protheragen. (n.d.). Ligand-based Pharmacophore Modeling.
- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
-
Prachayasittikul, V., et al. (2017). List of softwares related to pharmacophore modeling. ResearchGate. [Link]
-
Genomatics. (2026). Pharmacophore Modeling and Mapping. [Link]
-
Gadaleta, D., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. Journal of Chemical Information and Modeling. [Link]
- Patsnap Synapse. (2025, May 21).
-
Al-Ostoot, F. H., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]
-
Hassan, S. S., et al. (2018). Mixing Pharmacophore Modeling and Classical QSAR Analysis as Powerful Tool for Lead Discovery. ResearchGate. [Link]
-
Al-Sha'er, M. A., et al. (2022). Computational workflow for structure-based pharmacophore modelling. ResearchGate. [Link]
-
Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of Theoretical and Computational Chemistry. [Link]
-
Seo, S. (2024). OpenPharmaco: Open-source protein-based pharmacophore modeling software. GitHub. [Link]
-
Wieder, M., et al. (2023). Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening. Journal of Chemical Information and Modeling. [Link]
-
Kumar, A., et al. (2022). Piperazine: the molecule of diverse pharmacological importance. ResearchGate. [Link]
- Shukhrat, R. S. (2023). Furan Derivatives and Their Role in Pharmaceuticals. International Bulletin of Medical Sciences and Clinical Research.
-
Liu, R., et al. (2015). The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling. Journal of Cheminformatics. [Link]
-
Wikipedia. (n.d.). Piperazine. [Link]
-
Schrödinger. (n.d.). Phase. [Link]
-
Kaserer, T., et al. (2012). From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling. MedChemComm. [Link]
-
Wang, T., et al. (2015). Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. International Journal of Molecular Sciences. [Link]
-
Langer, T., & Hoffmann, R. D. (2015). Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. The Practice of Medicinal Chemistry. [Link]
-
Bartolucci, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Salifu, D. A., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Chemistry. [Link]
-
Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [Link]
-
Dixon, S. L., & Humblet, C. (2009). Pharmacophore methods. Computational Drug Discovery and Design. [Link]
-
Chellappan, N., et al. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of potent SARS-CoV-2 PLpro inhibitors. Arabian Journal of Chemistry. [Link]
-
OSDD. (n.d.). Pharmacophore. [Link]
-
Khan, S. A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Biointerface Research in Applied Chemistry. [Link]
-
Li, H., et al. (2016). Pharmacophore model validation using GH score method. ResearchGate. [Link]
-
Liu, H., et al. (2015). A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. Molecules. [Link]
-
Baei, B., et al. (2025). Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. PLOS One. [Link]
-
Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]
-
El-Gazzar, A. R. B. A., et al. (2011). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. European Journal of Medicinal Chemistry. [Link]
-
Al-Ghorbani, M., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Al-Obaid, A. M., et al. (2015). Synthesis, Characterization and Biological Evaluations of Novel 1,4-Substituted Piperazine Derivatives. ResearchGate. [Link]
-
Wujec, M., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules. [Link]
-
Aslam, M. S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 10. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. From the protein's perspective: the benefits and challenges of protein structure-based pharmacophore modeling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
- 15. researchgate.net [researchgate.net]
- 16. The integration of pharmacophore-based 3D QSAR modeling and virtual screening in safety profiling: A case study to identify antagonistic activities against adenosine receptor, A2A, using 1,897 known drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Stability of Brominated Furan Compounds Under Standard Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Brominated furan derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry, often incorporated into molecular scaffolds to modulate biological activity, enhance potency, or improve pharmacokinetic profiles. However, the inherent chemical nature of the furan ring, coupled with the influence of halogen substitution, presents unique stability challenges that must be thoroughly understood during drug discovery and development. This guide provides a comprehensive technical overview of the stability of brominated furan compounds under standard pharmaceutical conditions. It delves into the intrinsic electronic properties of the bromofuran moiety, explores common degradation pathways including hydrolysis, oxidation, and photolysis, and outlines systematic approaches for stability assessment as guided by international regulatory standards. By synthesizing mechanistic insights with practical, field-proven methodologies, this document serves as an essential resource for scientists dedicated to advancing furan-based therapeutics.
Introduction: The Double-Edged Sword of the Brominated Furan Moiety
The furan ring is a common heterocycle in a multitude of natural products and synthetic pharmaceuticals. Its inclusion in a drug candidate can be advantageous, often serving as a bioisostere for a phenyl ring, which can lead to enhanced metabolic stability and improved receptor interactions. The introduction of a bromine atom to this scaffold further diversifies its properties. Bromination can increase lipophilicity, facilitate specific "halogen bonding" interactions with biological targets, and serve as a synthetic handle for further molecular elaboration.[1]
However, the perceived aromaticity of the furan ring is weaker than that of benzene, rendering it less resonance-stabilized and more susceptible to chemical degradation.[2] This inherent reactivity is a critical consideration for drug development professionals. A lack of stability can compromise the shelf-life of an active pharmaceutical ingredient (API), lead to the formation of potentially toxic degradants, and impact the safety and efficacy of the final drug product. This guide will dissect the factors governing the stability of these valuable, yet sensitive, chemical entities.
Intrinsic Stability and Reactivity of the Bromofuran Ring
The stability of a brominated furan is not uniform and is dictated by the interplay of the furan ring's electronics and the nature of its substituents.
Electronic Characteristics of the Furan Ring
Furan's aromaticity arises from the delocalization of six π-electrons over the five-membered ring, with the oxygen atom contributing a lone pair. This system is less stable than that of benzene, making furan more prone to reactions that disrupt this aromaticity, such as electrophilic addition and ring-opening.[2][3]
The Influence of Bromine Substitution
The position of the bromine atom significantly influences the ring's reactivity. Electrophilic substitution on an unsubstituted furan ring, such as bromination, occurs preferentially at the 2-position (alpha to the oxygen). This preference is due to the greater stabilization of the cationic intermediate (sigma complex) through resonance, which involves the oxygen atom.[4][5]
The introduction of bromine, an electronegative but polarizable halogen, has a dual effect:
-
Inductive Effect: The electron-withdrawing inductive effect of bromine deactivates the furan ring towards further electrophilic attack compared to unsubstituted furan.
-
Resonance Effect: The lone pairs on the bromine atom can be donated into the ring through resonance, which can influence regioselectivity in subsequent reactions.
Crucially, halogenation of the furan moiety has been shown to increase the rate of certain reactions, such as the intramolecular Diels-Alder reaction, by making the process more exergonic.[2] This suggests that bromine substitution can fundamentally alter the energy landscape of reactions involving the furan ring.
The strength of the interaction between a halogen atom and a π-system, like furan, follows the trend Cl < Br < I, and is a complex interplay of electrostatic, orbital, and dispersion interactions.[6] This "halogen effect" can influence intermolecular interactions and, by extension, the stability of the compound in a condensed phase.
Major Degradation Pathways
Under standard storage and handling conditions, brominated furan compounds can degrade via several mechanisms. Understanding these pathways is the first step in developing strategies for mitigation and creating stability-indicating analytical methods. Forced degradation, or stress testing, is an essential tool used to intentionally degrade a drug substance to identify likely degradation products and pathways.[7][8]
Hydrolytic Degradation (Acidic and Basic)
The furan ring is susceptible to acid-catalyzed ring-opening.[9] Protonation of the oxygen atom disrupts the aromatic system, making the ring vulnerable to nucleophilic attack by water. This can lead to the formation of 1,4-dicarbonyl compounds. While specific kinetic data for the hydrolysis of simple brominated furans is scarce in the literature, the general mechanism provides a basis for stability assessment.
-
Acidic Hydrolysis: In acidic media, the furan ring can be cleaved. The presence of electron-withdrawing groups, such as bromine, may offer some stabilization against this process, but this effect is highly dependent on the overall substitution pattern.
-
Basic Hydrolysis: While the furan ring itself is more resistant to base-catalyzed cleavage, other functional groups on the molecule (e.g., esters, amides) can be labile to basic conditions. For example, studies on the pesticide Carbofuran, which contains a dihydrobenzofuran core, show that basic hydrolysis rates are significant.[10]
Oxidative Degradation
Oxidative cleavage is a well-documented degradation pathway for furans, potentially yielding reactive 1,4-dicarbonyls or carboxylic acids.[11] Common laboratory oxidants like hydrogen peroxide (H₂O₂) can be used in forced degradation studies to simulate oxidative stress.[12][13]
Studies on alkylated furans have shown they possess very low oxidative stability, leading to the formation of insoluble gums.[14] While hydroxylated polybrominated diphenyl ethers (OH-PBDEs) show fast oxidative transformation rates, the parent PBDEs are more resistant to oxidation.[15] This highlights the profound impact of substituents on oxidative stability. The reaction of a peptide boronic acid with hydrogen peroxide demonstrated that the initial degradation pathway was oxidative cleavage of the boronic acid group.[16] This underscores the importance of considering the entire molecular structure when assessing oxidative lability.
Photodegradation
Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to light, particularly in the UV spectrum. Photostability is a critical parameter evaluated as part of regulatory stability testing programs.[17]
The photodegradation of brominated compounds often proceeds via reductive debromination.[18] The number and position of bromine atoms can affect photoreactivity, with an increase in the number of bromines sometimes leading to higher quantum yields for degradation.[5][10]
The solvent can also play a crucial role. For some new brominated flame retardants (NBFRs), photodegradation rates were found to be significantly higher in acetone compared to toluene or n-hexane, demonstrating the influence of the surrounding medium on the photochemical process.[8][18]
The following diagram illustrates the primary degradation pathways for a hypothetical substituted bromofuran compound.
Caption: Primary degradation pathways for brominated furan compounds under stress conditions.
Quantitative Stability Assessment
While mechanistic understanding is crucial, quantitative data is required to establish shelf-life and storage conditions. This data is typically generated through long-term and accelerated stability studies as outlined by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2).[16]
Unfortunately, specific degradation kinetic data for many functionalized brominated furans of pharmaceutical interest is not widely available in public literature. However, data from related fields, such as environmental chemistry, can provide illustrative examples of degradation rates.
Table 1: Illustrative Photodegradation Kinetic Data for Selected Brominated Compounds
| Compound Class | Compound Example | Medium | Wavelength (nm) | Rate Constant (k, min⁻¹) | Half-Life (t½, min) | Reference |
| NBFR | Pentabromobenzyl acrylate (PBBA) | n-hexane | 180-400 | 0.3008 | 2.31 | [18] |
| NBFR | Pentabromobenzyl acrylate (PBBA) | n-hexane | 334-365 | 0.0433 | 16.0 | [18] |
| NBFR | Hexabromobenzene (HBB) | n-hexane | 180-400 | 0.1702 | 4.07 | [18] |
| NBFR | Hexabromobenzene (HBB) | n-hexane | 334-365 | 0.0265 | 26.2 | [18] |
| NBFR | Hexabromobenzene (HBB) | Silica Gel (Simulated Sunlight) | >290 | 0.0262 | 4.34 | [19] |
Note: Data is for New Brominated Flame Retardants (NBFRs) and serves as an example of reported degradation kinetics. These conditions are not representative of standard pharmaceutical stability studies but illustrate the impact of wavelength and medium on degradation rates.
Experimental Protocols for Stability Assessment
A robust stability testing program is essential for any drug development project. The cornerstone of this program is the development and validation of a stability-indicating analytical method (SIAM) , typically a High-Performance Liquid Chromatography (HPLC) method, that can separate and quantify the parent API from all potential degradation products and process impurities.[20][21]
Workflow for Stability-Indicating Method Development
The development of a SIAM is an iterative process that is guided by the results of forced degradation studies.
Sources
- 1. ajpsonline.com [ajpsonline.com]
- 2. Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB41616J [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 6. researchgate.net [researchgate.net]
- 7. irjpms.com [irjpms.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Degradation of carbofuran derivatives in restricted water environments: basic hydrolysis in AOT-based microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. The biological chemistry of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Furan synthesis [organic-chemistry.org]
- 16. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Insight into the Degradation Processes of the Anti-Hypertensive Drug Furosemide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. e3s-conferences.org [e3s-conferences.org]
- 20. scispace.com [scispace.com]
- 21. ijpsr.com [ijpsr.com]
Methodological & Application
Synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The protocol herein is designed for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction and Significance
Furan and piperazine moieties are prevalent scaffolds in a vast array of pharmacologically active compounds. The unique electronic properties of the furan ring, coupled with the versatile nature of the piperazine core, make their combination a compelling strategy in the design of novel therapeutic agents. The title compound, this compound, incorporates a brominated furan, which can serve as a handle for further chemical modifications, and an N-methylated piperazine, a common feature in centrally active pharmaceuticals. This application note details a robust and reproducible two-step synthesis pathway, commencing with the preparation of the key intermediate, 3-bromofuran-2-carbaldehyde, followed by a reductive amination to yield the target molecule.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step sequence. The first step involves the synthesis of the key electrophile, 3-bromofuran-2-carbaldehyde. The second, and final, step is the coupling of this aldehyde with 1-methylpiperazine via a reductive amination reaction. This method is chosen for its efficiency, operational simplicity, and the commercial availability of the starting materials.
Figure 1: Overall synthetic workflow for this compound.
Materials and Methods
Reagents and Solvents
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted.
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| 3-Bromofuran | C₄H₃BrO | 146.97 | 22036-63-1 | Commercially Available |
| n-Butyllithium | C₄H₉Li | 64.06 | 109-72-8 | Commercially Available |
| Diisopropylamine | C₆H₁₅N | 101.19 | 108-18-9 | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Commercially Available |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Commercially Available |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 109-01-3 | Commercially Available |
| Sodium triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 56553-60-7 | Commercially Available |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | 75-09-2 | Commercially Available |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Commercially Available |
| Hexanes | N/A | N/A | 110-54-3 | Commercially Available |
| Magnesium sulfate, anhydrous | MgSO₄ | 120.37 | 7487-88-9 | Commercially Available |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | 144-55-8 | Prepared in-house |
| Brine | NaCl | 58.44 | 7647-14-5 | Prepared in-house |
Experimental Protocols
Part 1: Synthesis of 3-Bromofuran-2-carbaldehyde
This procedure is adapted from established methods for the formylation of bromofurans.[1]
1.1. Preparation of Lithium Diisopropylamide (LDA) Solution:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 4 mL).
-
Cool the flask to -78 °C using an acetone/dry ice bath.
-
Slowly add diisopropylamine (6.80 mmol) to the cooled THF.
-
Add n-butyllithium (6.80 mmol) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting mixture at -78 °C for 30 minutes to generate the LDA solution.
1.2. Formylation of 3-Bromofuran:
-
To the freshly prepared LDA solution at -78 °C, slowly add a solution of 3-bromofuran (1.00 g, 6.80 mmol) in anhydrous THF (5 mL).
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Add a solution of N,N-dimethylformamide (DMF, 0.56 mL, 7.20 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
1.3. Work-up and Purification:
-
Quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes (20:80) eluent system to afford 3-bromofuran-2-carbaldehyde as an oil that solidifies upon cooling.[1]
Part 2: Synthesis of this compound via Reductive Amination
This one-pot procedure is a standard and efficient method for the formation of C-N bonds from aldehydes and amines.[2][3][4][5]
2.1. Reaction Setup:
-
To a round-bottom flask containing a magnetic stirrer, add 3-bromofuran-2-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).
-
Add 1-methylpiperazine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.
2.2. Reduction:
-
Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the reaction mixture. The use of STAB is advantageous as it is a mild and selective reducing agent for imines in the presence of aldehydes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
2.3. Work-up and Purification:
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of DCM and methanol) to yield the pure this compound.
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
3-Bromofuran and its derivatives are potentially toxic and should be handled with caution.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound. The described two-step synthetic route is efficient and utilizes readily available starting materials and reagents. This guide is intended to enable researchers to successfully synthesize this and related compounds for further investigation in drug discovery and development programs.
References
- Yilmaz, F., & Menteşe, M. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 941-951.
- Kumar, J., et al. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine. Arabian Journal of Chemistry.
- Der Pharma Chemica. (2016). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles.
- ResearchGate. (2025).
- MDPI. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2549.
- BORIS Portal. (2024). Green Chemistry.
-
Organic Chemistry Portal. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. [Link]
- ResearchGate. (2013). Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Der Pharma Chemica. (2016).
- Prezi. (2019).
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
- MDPI. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(4), 779.
- Google Patents. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.
- Google Patents. CN1521166A - Preparation method of 1-(3-hydroxymethylpyridyl-2)-2-phenyl-4-methylpiperazine.
Sources
Using 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine as a pharmaceutical intermediate
An In-Depth Guide to the Application of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine as a Pharmaceutical Intermediate
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of This compound . This intermediate is a valuable building block, combining two "privileged scaffolds" in medicinal chemistry: the furan ring and the piperazine moiety.[1][2][3] The furan ring serves as a versatile aromatic system, acting as a bioisostere for phenyl rings and enabling a wide range of chemical transformations.[3] The piperazine group is prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and bioavailability, and for its capacity to interact with a multitude of biological targets.[2][4][5]
This guide offers a detailed synthesis protocol for the intermediate itself, followed by an application protocol demonstrating its utility in constructing more complex molecules, specifically through a Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern drug discovery.
Physicochemical Profile of the Intermediate
A thorough understanding of the intermediate's properties is critical for its effective use in synthesis, including reaction setup, workup, and purification.
| Property | Value | Source / Notes |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₀H₁₅BrN₂O | Calculated |
| Molecular Weight | 259.14 g/mol | Calculated |
| Appearance | Expected to be an oil or low-melting solid | Based on similar structures |
| Boiling Point | >200 °C (Predicted) | - |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Inferred from structure |
| Storage | Store at 2-8°C under an inert atmosphere | General recommendation for amines |
Synthesis of the Intermediate: A Two-Stage Protocol
The most direct and efficient synthesis of this compound involves a two-stage process: first, the preparation of the key aldehyde precursor, followed by a reductive amination reaction.
Stage I: Synthesis of 3-Bromofuran-2-carbaldehyde
The precursor aldehyde is synthesized from 3-bromofuran via directed ortho-metalation. This method provides high regioselectivity.
Reaction: 3-Bromofuran is deprotonated at the C2 position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting organolithium species is then quenched with an electrophile, N,N-dimethylformamide (DMF), to install the formyl group.[6]
Protocol:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen or argon inlet.
-
LDA Preparation (or use commercial): To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C, add n-butyllithium (1.05 equivalents) dropwise. Stir for 30 minutes at -78 °C.
-
Deprotonation: Dissolve 3-bromofuran (1.0 equivalent) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Maintain the temperature and stir for 20-30 minutes.[7]
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents) dropwise to the reaction mixture at -78 °C. The solution may change color.[6]
-
Reaction & Quench: Stir the mixture for 1 hour at -78 °C, then allow it to warm slowly to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-bromofuran-2-carbaldehyde as a solid or oil.[6][8]
Stage II: Reductive Amination to Yield the Final Intermediate
Reductive amination is a robust and widely used method for forming C-N bonds.[9] This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that is compatible with a wide range of functional groups and can be used in a one-pot procedure.[10]
Reaction: 3-Bromofuran-2-carbaldehyde reacts with 1-methylpiperazine to form an intermediate iminium ion, which is then reduced in situ by STAB to yield the target secondary amine.
Protocol:
-
Reaction Setup: To a round-bottom flask, add 3-bromofuran-2-carbaldehyde (1.0 equivalent) and 1-methylpiperazine (1.1 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate iminium ion formation.
-
Addition of Reducing Agent: Stir the mixture at room temperature for 30-60 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise. The reaction is often mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product, this compound, can be purified by silica gel column chromatography if necessary.
Caption: Workflow for the synthesis of the target intermediate.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The bromine atom on the furan ring of the intermediate is a synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing molecular complexity. This is a common strategy for building the core structures of kinase inhibitors.[11][12]
Objective: To demonstrate the use of this compound as a substrate in a Suzuki-Miyaura coupling reaction with a boronic acid to form a biaryl compound.
Reaction: The C-Br bond is activated by a palladium(0) catalyst, which undergoes oxidative addition. Following transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination, the new C-C bond is formed, and the catalyst is regenerated.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃) (2.0-3.0 eq)
-
Solvent system (e.g., Dioxane/Water, Toluene/Water, or DMF)
Protocol:
-
Degassing: In a Schlenk flask, combine the intermediate, the arylboronic acid, and the base. Seal the flask with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent & Catalyst Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. Add the palladium catalyst under a positive pressure of inert gas.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction time can range from 2 to 24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to yield the desired coupled product.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Broader Significance in Drug Discovery
The furan-piperazine scaffold is a key feature in a variety of pharmacologically active agents. Furan derivatives have been explored as potent inhibitors of protein tyrosine kinases (PTKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are critical targets in oncology.[11][13][14] The piperazine moiety is known to impart CNS activity by interacting with dopamine and serotonin receptors, but it is also widely used in kinase inhibitors to enhance solubility and occupy specific pockets in the ATP-binding site.[2][5]
By using the described intermediate, medicinal chemists can rapidly generate libraries of novel compounds. The furan core can be functionalized via Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings, while the nitrogen on the methylpiperazine group can, if desired, be demethylated and functionalized to further explore the structure-activity relationship (SAR). This modular approach accelerates the discovery of new therapeutic agents.[4]
References
- Vertex AI Search, "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry", accessed on 2024-10-26.
-
Ingenta Connect, "An Evolving Role of Piperazine Moieties in Drug Design and Discovery", published on 2013-07-05, [Link].
-
Bentham Science, "An Evolving Role of Piperazine Moieties in Drug Design and Discovery", accessed on 2024-10-26, [Link].
-
MDPI, "Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives", published on 2011-06-14, [Link].
-
PubMed, "Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives", published on 2011-06-14, [Link].
-
PubMed, "Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1][4][15]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors", published on 2021-11-15, [Link].
-
PMC, "Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity", accessed on 2024-10-26, [Link].
-
ScienceDirect, "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents", accessed on 2024-10-26, [Link].
-
ResearchGate, "Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives", published on 2025-08-05, [Link].
-
Academia.edu, "Pharmacological Study of Some Newly Synthesized Furan Derivatives", accessed on 2024-10-26, [Link].
-
Oriental Journal of Chemistry, "Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review", accessed on 2024-10-26, [Link].
-
MDPI, "Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity", published on 2022-04-18, [Link].
-
RSC Publishing, "Natural source, bioactivity and synthesis of benzofuran derivatives", published on 2019-09-02, [Link].
-
BORIS Portal, "Green Chemistry", published on 2024-01-23, [Link].
-
Organic Chemistry Portal, "Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization", accessed on 2024-10-26, [Link].
-
PMC, "(E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}", accessed on 2024-10-26, [Link].
-
MDPI, "Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites", published on 2023-02-17, [Link].
-
Organic Chemistry Portal, "Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination", accessed on 2024-10-26, [Link].
-
PMC - NIH, "Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists", accessed on 2024-10-26, [Link].
-
Der Pharma Chemica, "Synthesis of primary amines by one-pot reductive amination of aldehydes", accessed on 2024-10-26, [Link].
-
PrepChem.com, "Synthesis of 1-(4-bromophenyl)-4-[(4-aminophenyl)methyl]piperazine", accessed on 2024-10-26, [Link].
-
MDPI, "2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione", published on 2023-01-12, [Link].
- Google Patents, "CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method", accessed on 2024-10-26, .
-
PubMed, "The histamine H4 receptor antagonist 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine(LINS01007) prevents the development of DSS-induced colitis in mice", published on 2024-05-30, [Link].
-
PMC, "Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights", published on 2022-04-26, [Link].
-
Reddit, "Explain the mechanisms and choice of base for this multi-step reaction: 3-Bromofuran + 1) LDA + 2) prenyl bromide --> (...) + 1) BuLi + 2) MeI ----> 3-methyl-2-prenylfuran (Rosefuran)", published on 2024-05-25, [Link].
-
Semantic Scholar, "Pd/Cu-catalyzed access to novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives", published on 2022-09-21, [https://www.semanticscholar.org/paper/Pd-Cu-catalyzed-access-to-novel-3-(benzofuran-2-ylm-Grover-Kaur/93809051566812850a1d4b6a8e520023a850117d]([Link].
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. An Evolving Role of Piperazine Moieties in Drug Design and Discov...: Ingenta Connect [ingentaconnect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3-BROMO-2-FORMYLFURAN synthesis - chemicalbook [chemicalbook.com]
- 7. reddit.com [reddit.com]
- 8. 3-Bromofuran-2-carbaldehyde | 14757-78-9 [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 11. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Bromofuran-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
The Art of Carbon-Nitrogen Bond Formation: A Guide to Buchwald-Hartwig Amination of Bromofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide range of biological activities and valuable electronic properties. The introduction of a nitrogen atom to the furan ring via C-N bond formation opens up a vast chemical space for the development of novel pharmaceuticals and functional materials. Among the myriad of methods available, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile tool for forging these crucial bonds.[1][2]
This application note provides a comprehensive guide to the successful application of the Buchwald-Hartwig amination for various bromofuran derivatives. We will delve into the mechanistic underpinnings of the reaction, offer detailed experimental protocols, and provide insights into overcoming common challenges, empowering researchers to confidently employ this transformative reaction in their synthetic endeavors.
The Catalytic Heart of the Reaction: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) and palladium(II) species.[1][3] Understanding this cycle is paramount for rational optimization and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromofuran, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[1]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final step involves the formation of the desired C-N bond as the aminofuran product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3]
The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent, all of which must be carefully selected to suit the specific bromofuran and amine coupling partners.
Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination. This diagram illustrates the key steps of oxidative addition, amine coordination, deprotonation, and reductive elimination.
Key Reagents and Their Roles: A Practical Guide
The success of a Buchwald-Hartwig amination hinges on the judicious selection of its components.
-
Palladium Precursor: Both Pd(0) and Pd(II) sources can be used. Common Pd(II) precursors like Pd(OAc)₂ require in situ reduction to the active Pd(0) species, which can be facilitated by the amine or phosphine ligand.[3] Pd(0) sources such as Pd₂(dba)₃ are also widely employed.
-
Ligand: The ligand is arguably the most critical component, stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For electron-rich and potentially coordinating heteroaryl halides like bromofurans, bulky, electron-rich phosphine ligands are often essential.[4] Ligands from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups have shown great success. Bidentate phosphine ligands like BINAP and DPPF can also be effective.[1][5]
-
Base: A base is required to deprotonate the amine, forming the active nucleophile. Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃) are commonly used.[5] The choice of base can be critical, especially when dealing with base-sensitive functional groups on the substrates.
-
Solvent: Anhydrous, aprotic solvents are necessary to prevent catalyst deactivation. Toluene, dioxane, and THF are the most frequently used solvents.[3]
Experimental Protocols: From Theory to Practice
The following protocols provide a starting point for the Buchwald-Hartwig amination of bromofuran derivatives. Optimization of these conditions may be necessary for specific substrates.
Protocol 1: General Procedure for the Amination of 2,4-Dibromofuran with an Aniline[6]
This protocol is particularly useful for the selective mono-amination at the more reactive C2 position of 2,4-dibromofuran.
Materials:
-
2,4-Dibromofuran
-
Aniline derivative
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), XPhos (2 mol%), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a solution of 2,4-dibromofuran (1.0 mmol) and the aniline (1.2 mmol) in anhydrous toluene (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Figure 2. Experimental Workflow for the Amination of 2,4-Dibromofuran. A step-by-step visual guide to the experimental protocol.
Protocol 2: General Procedure for the Amination of Bromofuran Esters
This protocol is adapted for bromofuran derivatives containing ester functionalities, which may be sensitive to certain strong bases.
Materials:
-
Bromofuran ester (e.g., methyl 5-bromofuran-2-carboxylate)
-
Primary or secondary amine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-BINAP
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
Procedure:
-
In a glovebox or under a stream of inert gas, add the bromofuran ester (1.0 equiv), amine (1.2 equiv), Pd(OAc)₂ (2 mol%), (±)-BINAP (3 mol%), and Cs₂CO₃ (2.0 equiv) to an oven-dried reaction vessel.
-
Add anhydrous dioxane to the vessel.
-
Seal the vessel and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Scope and Limitations: A Data-Driven Perspective
The Buchwald-Hartwig amination of bromofurans is a broadly applicable reaction. The following table summarizes a selection of successful couplings, highlighting the versatility of this methodology.
| Bromofuran Derivative | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dibromofuran | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 70-80 | [6] |
| 2,4-Dibromofuran | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 65-75 | [6] |
| 2,4-Dibromofuran | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 20 | 60-70 | [6] |
| 2-Bromofuran | Aniline | Pd(OAc)₂ (2) | XPhos (4) | KOt-Bu | Toluene | 110 | 24 | ~85 (estimated) | [7] |
| 3-Bromofuran | N-Methylaniline | [PdBr(P(tBu)₃)]₂ (1) | P(tBu)₃ (2) | NaOtBu | Toluene | 80 | 12 | High (not specified) | [8] |
Troubleshooting and Field-Proven Insights
While the Buchwald-Hartwig amination is a robust reaction, challenges can arise, particularly with heteroaromatic substrates.
-
Low Yields:
-
Catalyst Poisoning: The oxygen atom of the furan ring or other Lewis basic functional groups on the substrates can coordinate to the palladium center, inhibiting its catalytic activity. The use of bulky, electron-rich ligands like XPhos or SPhos can often mitigate this issue by sterically shielding the palladium center.[4]
-
Inactive Catalyst: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. Traces of oxygen and water can deactivate the catalyst.[9]
-
Suboptimal Base: If your substrate is base-sensitive (e.g., contains an ester), a stronger base like NaOtBu may cause decomposition. Switching to a milder base such as Cs₂CO₃ or K₃PO₄ can be beneficial.[3]
-
-
Side Reactions:
-
Debromination: The replacement of the bromine atom with a hydrogen atom can be a competing side reaction. This is often promoted by moisture or certain bases. Ensuring anhydrous conditions and careful selection of the base can minimize this pathway.
-
Homocoupling: The coupling of two bromofuran molecules can sometimes occur. Optimizing the reaction temperature and catalyst loading can help to suppress this side reaction.
-
-
Difficult Substrates:
-
Sterically Hindered Substrates: The coupling of sterically demanding bromofurans or amines may require more forcing conditions, such as higher temperatures or longer reaction times. The use of highly active, bulky ligands is often necessary.
-
Electron-Poor Furans: Bromofurans with electron-withdrawing groups may be more challenging substrates. Careful optimization of the ligand and base combination is crucial for success.
-
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminofuran derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can successfully navigate the challenges associated with this powerful transformation. The protocols and insights provided in this application note serve as a solid foundation for the development of robust and efficient syntheses of a wide array of aminofurans, paving the way for new discoveries in drug development and materials science.
References
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, November 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based. Retrieved from [Link]
-
PMC. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-P(III) Bond Formation by Coupling ArBr/ArOTf with Acylphosphines. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Synthesis of 8-Bromoflavone and Its Buchwald–Hartwig Reaction with Amines. Retrieved from [Link]
-
Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]
-
PubMed. (2003, April 4). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Scalable synthesis methods for 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine . The method prioritizes reductive amination over direct alkylation to minimize impurity profiles and avoid the use of unstable, lachrymatory halomethyl furan intermediates.
The synthesis is divided into two critical phases:
-
Precursor Synthesis: The regioselective formylation of 3-bromofuran via kinetic lithiation.
-
Coupling: The reductive amination of 3-bromofuran-2-carbaldehyde with N-methylpiperazine using Sodium Triacetoxyborohydride (STAB).
This guide addresses specific scale-up challenges, including the "halogen dance" side reaction during lithiation and the self-validating purification of the final tertiary amine.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the amide-like or amine linkages. Direct alkylation using 3-bromo-2-(bromomethyl)furan is discouraged due to the thermal instability and toxicity of furfuryl halides. Reductive amination offers a "greener," more controlled pathway.
Diagram 1: Retrosynthetic Pathway
Caption: Retrosynthetic disconnection showing the convergent assembly via reductive amination.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-Bromofuran-2-carbaldehyde
Objective: Regioselective formylation of 3-bromofuran at the C2 position. Critical Control Point (Expertise): This reaction relies on kinetic control . 3-Bromofuran is susceptible to the "halogen dance" mechanism—a base-catalyzed migration of the bromine atom—if the temperature rises above -78°C before quenching. The lithiated species must be trapped immediately with DMF.
Reagents:
-
3-Bromofuran (1.0 eq)
-
Lithium Diisopropylamide (LDA) (1.1 eq)
-
N,N-Dimethylformamide (DMF) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon/Nitrogen atmosphere. Charge with anhydrous THF.
-
Cooling: Cool the THF to -78°C using a dry ice/acetone bath. Ensure internal temperature monitoring; the "halogen dance" is rapid at -40°C.
-
Base Addition: Add LDA solution dropwise, maintaining internal temperature < -70°C.
-
Substrate Addition: Add 3-Bromofuran (diluted in minimal THF) dropwise over 15-20 minutes.
-
Note: Stir for exactly 15-20 minutes at -78°C. Extending this time increases the risk of isomerization.
-
-
Quench: Add anhydrous DMF dropwise rapidly but controlled. Stir for 30 minutes at -78°C, then allow to warm to 0°C.
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with water and brine. Dry over MgSO₄ and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
Stability Note: Store the aldehyde at -20°C under inert gas. It oxidizes to the carboxylic acid upon air exposure.
-
Step 2: Reductive Amination
Objective: Coupling of the aldehyde with N-methylpiperazine. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is used instead of NaCNBH₃ (toxic) or NaBH₄ (non-selective). STAB allows for "one-pot" formation and reduction of the iminium species without reducing the aldehyde prior to amine condensation.
Reagents:
-
3-Bromofuran-2-carbaldehyde (1.0 eq)
-
N-Methylpiperazine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (AcOH) (1.0 eq - catalytic/stoichiometric to adjust pH to ~5-6)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Protocol:
-
Imine Formation: Dissolve the aldehyde and N-methylpiperazine in DCE at room temperature. Add Acetic Acid.[2] Stir for 30-60 minutes to ensure equilibrium favors the imine/iminium species.
-
Reduction: Add STAB in one portion. The reaction may evolve gas slightly; ensure venting.
-
Monitoring: Stir at room temperature for 4-16 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.
-
Self-Validation: The product is a base. The aldehyde is neutral. TLC with a basic stain (ninhydrin or Dragendorff) will visualize the product distinct from the starting material.
-
-
Quench: Quench with saturated NaHCO₃ solution (gas evolution).
Part 3: Self-Validating Purification System
The product is a tertiary amine with a basic piperazine core. This property allows for a purification strategy that validates itself through phase switching, eliminating the need for expensive chromatography on large scales.
Diagram 2: Acid-Base Workup Flowchart
Caption: Acid-Base extraction workflow ensuring removal of non-basic impurities.
Purification Protocol:
-
Acid Extraction: Extract the quenched organic reaction mixture with 1N HCl (2x).
-
Logic: The product (amine) protonates and moves to the water phase. Neutral impurities (unreacted aldehyde, furan byproducts) stay in the organic phase.
-
-
Wash: Discard the organic phase.
-
Basification: Cool the aqueous phase and slowly basify with 2N NaOH or Na₂CO₃ until pH > 10. The product will oil out or precipitate.
-
Final Extraction: Extract the basic aqueous phase with DCM or EtOAc (3x).
-
Drying: Dry combined organics over Na₂SO₄ and concentrate.
-
Validation: NMR should show a clean product without aldehyde peaks (~9.5 ppm).
Part 4: Quantitative Data & Stoichiometry
| Component | Role | Eq. | Notes |
| 3-Bromofuran-2-carbaldehyde | Limiting Reagent | 1.0 | Purity critical; store at -20°C. |
| N-Methylpiperazine | Nucleophile | 1.1 - 1.2 | Slight excess ensures full consumption of aldehyde. |
| NaBH(OAc)₃ (STAB) | Reducing Agent | 1.4 - 1.5 | Milder than NaBH₄; compatible with halogenated solvents. |
| Acetic Acid | Catalyst | 1.0 | Promotes iminium ion formation. |
| DCE or DCM | Solvent | 10-20 Vol | Anhydrous preferred but not strictly required for STAB. |
References
-
Preparation of 3-bromofuran-2-carboxaldehyde (Lithiation Protocol)
- Source: ChemicalBook / Vertex AI Grounding.
- Context: Describes the LDA/THF/-78°C protocol for formyl
-
Reductive Amination with Sodium Triacetoxyborohydride
- Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849-3862.
- Context: The foundational text for STAB reductive amin
-
Halogen Dance Reaction Mechanism
- Source: Schnürch, M., et al. Chem. Soc. Rev. 2007, 36, 1046-1057.
- Context: Detailed review of the halogen dance mechanism on heterocycles like furan and thiophene.
-
Safety and Storage of 3-Bromofuran-2-carbaldehyde
Sources
Application Notes and Protocols: Navigating Nucleophilic Substitution on 3-Bromofuran Precursors
Introduction: The Strategic Importance of 3-Substituted Furans in Modern Drug Discovery
The furan scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone in the design of novel therapeutics. Among the various functionalized furans, 3-substituted derivatives are of particular interest, serving as key intermediates in the synthesis of complex molecules targeting a wide range of diseases. 3-Bromofuran, a commercially available and versatile precursor, provides a strategic entry point for introducing diverse functionalities at the C3 position through nucleophilic substitution reactions.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the reaction conditions required for successful nucleophilic substitution on 3-bromofuran. We will delve into the core principles governing these transformations, offering detailed, field-proven protocols for the formation of C-N, C-O, C-S, and C-C bonds. The emphasis will be on not just the "how" but also the "why," elucidating the causal relationships behind the choice of catalysts, ligands, bases, and solvents to empower you to troubleshoot and optimize your synthetic routes effectively.
Core Principles: Understanding Reactivity at the C3 Position of the Furan Ring
The furan ring is an electron-rich five-membered heterocycle. Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like 3-bromofuran is generally challenging due to the electron-rich nature of the ring, which repels incoming nucleophiles.[1][2] Unlike aromatic rings bearing strong electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex, the furan ring itself does not inherently promote this pathway.[3][4]
Consequently, the majority of successful nucleophilic substitutions on 3-bromofuran rely on transition-metal-catalyzed cross-coupling reactions. These methodologies, primarily leveraging palladium and copper catalysis, proceed through catalytic cycles that circumvent the high energy barrier of direct nucleophilic attack. The general workflow for these reactions involves the careful selection of a catalyst, a ligand to modulate the catalyst's reactivity and stability, a base to facilitate key steps in the catalytic cycle, and an appropriate solvent.
Below is a generalized workflow for transition-metal-catalyzed nucleophilic substitution on 3-bromofuran.
Caption: Generalized experimental workflow for nucleophilic substitution on 3-bromofuran.
Part 1: C-N Bond Formation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and efficient method for constructing C-N bonds.[5] This reaction is highly applicable to 3-bromofuran, enabling the introduction of a wide range of primary and secondary amines.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precatalysts such as Pd(OAc)₂ are more common as they are more stable to air and moisture.[6] These Pd(II) sources are reduced in situ to Pd(0). The choice of ligand is crucial for stabilizing the Pd(0) species, facilitating oxidative addition, and promoting reductive elimination.[7] For electron-rich heteroaryl halides like 3-bromofuran, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often preferred as they promote the challenging oxidative addition step and accelerate the overall catalytic cycle.[8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and the intermediate palladium-amine complex.[10] Sodium tert-butoxide (NaOtBu) is a common choice due to its high basicity and good solubility in organic solvents.[11] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures or longer reaction times.[12]
-
Solvent: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst system and prevent unwanted side reactions.[8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 1: Buchwald-Hartwig Amination of 3-Bromofuran with Aniline
Objective: To synthesize 3-(phenylamino)furan.
Materials:
-
3-Bromofuran
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Standard laboratory glassware and purification equipment
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).
-
Add 3-bromofuran (1.0 equivalent) and anhydrous toluene.
-
Add aniline (1.2 equivalents) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(phenylamino)furan.
Quantitative Data Summary (Representative):
| Nucleophile (Amine) | Catalyst System (Pd Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| Morpholine | Pd₂(dba)₃ / BrettPhos | LHMDS | Dioxane | 80 | 12 | ~80-90 |
| n-Butylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 24 | ~75-85 |
Part 2: C-O Bond Formation via Ullmann-type Condensation
The copper-catalyzed Ullmann condensation is a classical method for the formation of diaryl ethers.[13] While traditional Ullmann reactions often require harsh conditions, modern protocols utilizing ligands for the copper catalyst allow for milder and more efficient C-O bond formation with 3-bromofuran.[14][15]
Causality Behind Experimental Choices:
-
Catalyst System: Copper(I) salts, such as CuI, are typically used as the catalyst. The addition of a ligand, such as L-proline or picolinic acid, can significantly accelerate the reaction by increasing the solubility and reactivity of the copper species.[9]
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is generally sufficient to deprotonate the phenol nucleophile.[16]
-
Solvent: High-boiling polar aprotic solvents such as DMF, DMSO, or NMP are commonly employed to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.[17]
Protocol 2: Copper-Catalyzed O-Arylation of 3-Bromofuran with Phenol
Objective: To synthesize 3-phenoxyfuran.
Materials:
-
3-Bromofuran
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial suitable for heating
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
Add 3-bromofuran (1.0 equivalent) and phenol (1.2 equivalents).
-
Add anhydrous DMF.
-
Seal the vial and heat the reaction mixture to 110-130 °C with stirring.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-phenoxyfuran.
Quantitative Data Summary (Representative):
| Nucleophile (Phenol) | Catalyst System (Cu Source/Ligand) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenol | CuI / L-Proline | K₂CO₃ | DMF | 120 | 36 | ~70-80 |
| 4-Methoxyphenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 | 24 | ~75-85 |
| 2-Naphthol | CuI / DMEDA | Cs₂CO₃ | NMP | 130 | 48 | ~65-75 |
Part 3: C-S Bond Formation
The synthesis of 3-thio-substituted furans can be achieved through copper or palladium-catalyzed coupling of 3-bromofuran with thiols. These reactions are analogous to the C-N and C-O bond-forming reactions.
Protocol 3: Copper-Catalyzed S-Arylation of 3-Bromofuran with Thiophenol
Objective: To synthesize 3-(phenylthio)furan.
Materials:
-
3-Bromofuran
-
Thiophenol
-
Copper(I) iodide (CuI)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vial suitable for heating
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a reaction vial, add CuI (10 mol%) and K₃PO₄ (2.0 equivalents).
-
Add 3-bromofuran (1.0 equivalent) and thiophenol (1.2 equivalents).
-
Add anhydrous DMF.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 3-(phenylthio)furan.
Quantitative Data Summary (Representative):
| Nucleophile (Thiol) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Thiophenol | CuI | K₃PO₄ | DMF | 110 | 18 | ~75-85 |
| 4-Methylthiophenol | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | ~80-90 |
| Ethanethiol | CuI | K₂CO₃ | NMP | 120 | 24 | ~60-70 |
Part 4: C-C Bond Formation via Cross-Coupling Reactions
The formation of C-C bonds at the 3-position of the furan ring is a powerful strategy for elaborating the core structure. The Suzuki-Miyaura and Sonogashira couplings are two of the most widely used methods for this purpose.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent (typically a boronic acid) with an organohalide.[18] It is known for its mild reaction conditions and tolerance of a wide range of functional groups.[19]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Efficient Iron/Copper-Cocatalyzed O-Arylation of Phenols with Bromoarenes [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Selection for Coupling 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
Welcome to the Technical Support Center for optimizing cross-coupling reactions with 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this specific substrate. The unique structure of this molecule, featuring an electron-rich furan ring with a bromine at the 3-position and a potentially coordinating piperazine moiety, presents specific challenges and opportunities in catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?
A1: Several palladium-catalyzed cross-coupling reactions are well-suited for this substrate. The choice depends on the desired coupling partner:
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This method is known for its mild reaction conditions and broad functional group tolerance.[1][2]
-
Heck Reaction: Used for coupling with alkenes to form substituted vinylfurans.[3][4]
-
Sonogashira Coupling: The method of choice for introducing terminal alkynes to form alkynylfurans.[5][6]
-
Buchwald-Hartwig Amination: While the substrate already contains a tertiary amine, this reaction could be employed if the goal is to couple the furan ring with a different amine-containing fragment, though this is a less common application for this specific substrate.[7][8]
Q2: How does the substitution pattern of the furan ring affect the choice of catalyst?
A2: The furan ring is electron-rich, and the presence of the methylpiperazine group further increases its electron density. This can make the oxidative addition of the palladium catalyst to the C-Br bond more challenging compared to electron-deficient systems. Therefore, the use of electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended to facilitate this key step in the catalytic cycle.[9]
Q3: Can the nitrogen atom in the piperazine ring interfere with the palladium catalyst?
A3: Yes, the lone pair of electrons on the piperazine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[9][10] To mitigate this, consider the following strategies:
-
Use of Bulky Ligands: Sterically hindered ligands can prevent the piperazine from coordinating to the palladium center.
-
Protonation of the Piperazine: In some cases, adding a mild acid to protonate the piperazine nitrogen can prevent its coordination to the catalyst. However, this must be carefully balanced as it can affect the basicity of the reaction mixture.
-
Choice of Precatalyst: Using well-defined palladium precatalysts can sometimes be less susceptible to inhibition by coordinating substrates.[11]
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Catalyst Activation | The active Pd(0) species is not being generated efficiently from the Pd(II) precatalyst. | Switch to a more easily activated precatalyst, such as a Buchwald G3 or G4 palladacycle.[11][12] These are designed for rapid and clean generation of the active catalyst. |
| Catalyst Inhibition by Piperazine | The piperazine nitrogen is coordinating to the palladium center, preventing it from participating in the catalytic cycle.[9][10] | Use a bulkier ligand like XPhos, RuPhos, or a suitable N-heterocyclic carbene (NHC) to sterically hinder the coordination of the piperazine.[9] |
| Incorrect Base Selection | The base may not be strong enough or soluble enough to effectively participate in the catalytic cycle (e.g., in the transmetalation step of a Suzuki coupling).[1] | Screen a variety of bases. For Suzuki couplings, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, a strong non-nucleophilic base like NaOtBu or LHMDS is typically required.[7] |
| Poor Ligand Choice for Electron-Rich Substrate | The ligand is not electron-rich enough to promote oxidative addition to the electron-rich furan ring. | Employ bulky, electron-rich phosphine ligands such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, DavePhos).[13] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | This is often promoted by the presence of oxygen, which can lead to oxidative coupling of boronic acids (in Suzuki reactions) or alkynes (in Sonogashira reactions).[9][14] | Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[9] For Sonogashira coupling, using copper-free conditions can also minimize alkyne homocoupling.[15][16] |
| Hydrodehalogenation (Replacement of Br with H) | The aryl bromide is being reduced instead of coupled. This can be caused by the presence of a proton source (e.g., water) or certain bases. | Ensure all reagents and solvents are anhydrous. Consider switching to a weaker, non-hydroxide base like K₂CO₃ or Cs₂CO₃.[9] |
| Palladium Black Formation | The palladium catalyst is precipitating out of solution, indicating catalyst decomposition and deactivation. This can be caused by high temperatures or an inappropriate ligand-to-metal ratio. | Lower the reaction temperature. Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). Using more robust ligands like NHCs can also prevent decomposition.[9] |
Recommended Catalyst Systems and Reaction Conditions
The following table provides starting points for optimizing different cross-coupling reactions with this compound.
| Reaction Type | Recommended Catalyst/Precatalyst | Recommended Ligand | Recommended Base | Typical Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, or XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | 80-110 |
| Heck | Pd(OAc)₂ | P(o-tol)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
| Sonogashira (Copper-free) | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | - (ligand is part of the complex) | Et₃N, i-Pr₂NH | THF, Dioxane | Room Temp - 80 |
| Buchwald-Hartwig (if applicable) | tBuBrettPhos Pd G6 | tBuBrettPhos | NaOtBu, LHMDS | Toluene, Dioxane | 80-110 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, prepare the catalyst system by mixing the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Seal the vessel and thoroughly degas the mixture by purging with argon or nitrogen for 10-15 minutes.
-
Heat the reaction to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Catalyst Selection Workflow
Caption: A decision workflow for catalyst selection and reaction optimization.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Bruno, N. C. (2012). Novel palladium precatalysts and their application in cross-coupling reactions and copper-catalyzed enantioselective ring formation. DSpace@MIT. [Link]
-
Valente, C., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). JOCPR. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6135-6153. [Link]
-
Li, J. H., et al. (2007). Amines as the ligands for palladium-catalyzed coupling reactions. Chinese Journal of Chemistry, 25(11), 1645-1650. [Link]
-
Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
-
Barluenga, J., et al. (2004). Palladium-catalyzed cross-coupling reactions of amines with alkenyl bromides: a new method for the synthesis of enamines and imines. Chemistry – A European Journal, 10(2), 490-500. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Farasat, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835. [Link]
-
Sikk, L., & Villo, A. (2013). Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. Estonian Journal of Chemistry, 62(2), 105. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 49(38), 6768–6790. [Link]
-
Baldassarre, F., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Al-Zoubi, R. M., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 833. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. [Link]
-
Cerkovnik, J., & Stavber, S. (2005). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 46(36), 6131-6134. [Link]
- Couto, I., et al. (2023).
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
Sharma, S., et al. (2018). Catalyzed Mizoroki–Heck Reaction or C–H Activation. Catalysts, 8(3), 115. [Link]
-
Gholinejad, M., & Najera, C. (2012). Optimization of conditions for the Heck reaction. ResearchGate. [Link]
-
Manabe, K. (2023). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 13(2), 421. [Link]
-
Liu, C., & Marder, T. B. (2016). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 18(15), 3754–3757. [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Recrystallization of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
Welcome to the technical support center for the purification of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the recrystallization of this and similar piperazine-containing compounds. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you achieve the desired purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying piperazine-containing compounds like this compound?
A1: The purification of piperazine derivatives is often complicated by the inherent physicochemical properties of the piperazine moiety. These challenges include:
-
High Polarity and Basicity: The two nitrogen atoms in the piperazine ring confer high polarity and basicity (pKa values are typically around 5.3 and 9.7)[1]. This can lead to issues with solubility and chromatographic separation.
-
Hygroscopicity: Piperazine and its derivatives readily absorb moisture from the atmosphere, which can complicate handling and accurate weighing[1].
-
Salt and Hydrate Formation: Piperazines easily form salts and hydrates. While this can be leveraged for purification, it can also present challenges in obtaining the free base[1][2].
-
Chromatographic Issues: The high polarity can cause poor retention and peak tailing in reverse-phase HPLC. Conversely, the basicity can lead to strong interactions with the silica gel stationary phase in normal-phase chromatography[1][3].
Q2: What is the ideal solvent for recrystallizing this compound?
A2: An ideal recrystallization solvent should meet several criteria:
-
The compound of interest should be highly soluble in the solvent at its boiling point and poorly soluble at low temperatures[4][5][6].
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent[4][5].
-
The solvent should not react with the compound being purified[4].
-
It should have a relatively low boiling point for easy removal from the purified crystals[4].
-
Whenever possible, the solvent should be non-toxic, inexpensive, and non-flammable[4].
A systematic solvent screening on a small scale is the most effective way to identify the optimal solvent or solvent system for your specific compound[3].
Q3: My compound "oils out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present. Here are some solutions:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation point[4][7].
-
Slow Cooling: Allow the solution to cool more slowly. This provides more time for nucleation and crystal growth to occur properly[8].
-
Choose a Different Solvent: Select a solvent with a lower boiling point[4].
-
Charcoal Treatment: If impurities are suspected, adding activated charcoal to the hot solution can help remove them before filtration and cooling[7].
Troubleshooting Guides
This section provides detailed protocols and troubleshooting for specific issues you may encounter during the recrystallization of this compound.
Guide 1: Systematic Solvent Selection for Recrystallization
A crucial step for successful recrystallization is selecting the appropriate solvent. The following protocol outlines a systematic approach.
Experimental Protocol: Solvent Screening
-
Small-Scale Testing: In several small test tubes, place a few milligrams of your crude this compound.
-
Solvent Addition: To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid dissolves completely.
-
Cooling: Allow the clear solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observation: Observe which solvents result in the formation of well-defined crystals with a good yield. The ideal solvent will dissolve the compound when hot but not when cold.
Data Presentation: Solvent Screening Results (Example)
| Solvent | Solubility at Room Temp. | Solubility at Boiling | Crystal Formation on Cooling |
| Ethanol | Soluble | Very Soluble | Poor |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good, some oiling |
| Toluene | Insoluble | Sparingly Soluble | Very Poor |
| Hexane | Insoluble | Insoluble | N/A |
Visualization: Solvent Selection Workflow
Caption: Workflow for systematic recrystallization solvent screening.
Guide 2: Troubleshooting Poor or No Crystal Formation
Issue: No crystals form upon cooling the solution.
Possible Causes & Solutions:
-
Too Much Solvent: This is the most common reason for failed crystallization[8].
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature.
-
Solution 1: Seeding: Add a "seed crystal" of the pure compound to the cooled solution to initiate crystallization[7][9].
-
Solution 2: Scratching: Use a glass rod to gently scratch the inside surface of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth[7][8].
-
-
Cooling Too Rapidly: Fast cooling can inhibit crystal formation.
-
Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath[7].
-
Guide 3: Alternative Purification Strategy - Salt Formation
For basic compounds like this compound, forming a salt can be an effective purification method, especially if direct recrystallization is problematic.
Experimental Protocol: Purification via Diacetate Salt Formation
This protocol is adapted from a general method for purifying piperazine[10].
-
Dissolution: Dissolve the crude piperazine-containing mixture in acetone at a temperature between 20-40°C[10].
-
Acidification: While stirring, slowly add glacial acetic acid. The amount of acid should be at least stoichiometric to form the diacetate salt[1][10].
-
Precipitation: The crystalline piperazine diacetate will begin to precipitate. Cool the mixture to between 10-30°C to ensure complete precipitation[1][10].
-
Isolation: Separate the precipitated diacetate salt from the liquid by filtration[1].
-
Washing: Wash the collected precipitate with cold acetone to remove any remaining impurities[1].
-
(Optional) Regeneration of Free Base: The pure piperazine free base can be regenerated from the diacetate salt by treatment with a suitable base.
Visualization: Salt Formation Purification Workflow
Caption: Workflow for purification via diacetate salt formation.
References
- Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem. (n.d.).
- Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. (n.d.).
- Technical Support Center: Purification of Piperazine-2-Thione Derivatives - Benchchem. (n.d.).
- Troubleshooting - Chemistry LibreTexts. (2022, April 7).
- Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. (n.d.).
- Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
- Purification of piperazine - Google Patents. (n.d.).
- Recrystallization of Active Pharmaceutical Ingredients - SciSpace. (n.d.).
- Recovery and purification of piperazine - Google Patents. (n.d.).
- Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7).
- Lab Procedure: Recrystallization - LabXchange. (2024, January 23).
- Recrystallization1. (n.d.).
- Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents | Industrial & Engineering Chemistry Research - ACS Publications. (2006, March 8).
- Recrystallization. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3481933A - Recovery and purification of piperazine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recrystallization (chemistry) | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. LabXchange [labxchange.org]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Minimizing Side Reactions in Methylpiperazine Alkylation
Welcome to the technical support center for the alkylation of 1-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common synthetic transformation. Here, we address specific challenges encountered during experiments, providing in-depth explanations and actionable troubleshooting strategies to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: My alkylation of 1-methylpiperazine is producing a significant amount of a di-alkylated product. How can I improve the selectivity for mono-alkylation?
A1: This is a classic challenge in piperazine chemistry. The two nitrogen atoms in the piperazine ring have comparable nucleophilicity, often leading to a mixture of mono- and di-substituted products.[1] Several strategies can be employed to favor the desired mono-alkylated product.
Core Issue: The secondary amine (N4) of 1-methylpiperazine can react with the alkylating agent, and the newly formed tertiary amine product can be further alkylated to form a quaternary ammonium salt, the di-alkylated product.
Troubleshooting & Optimization Strategies:
-
Stoichiometric Control: A straightforward approach is to use a significant excess of 1-methylpiperazine relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material over the mono-alkylated product.[2][3] However, this can complicate purification due to the need to remove large amounts of unreacted starting material.[4]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump over an extended period can help maintain a low concentration of the electrophile in the reaction mixture. This minimizes the chance of the mono-alkylated product reacting further.
-
Protecting Group Strategy: For more complex syntheses where precise control is necessary, employing a protecting group on one of the nitrogen atoms is a robust method.[1][4] The tert-butyloxycarbonyl (Boc) group is a common choice.[1][5][6] The synthesis involves:
-
Reductive Amination: Instead of direct alkylation with an alkyl halide, reductive amination offers better control and avoids the formation of quaternary ammonium salts.[1][4][7] This two-step, one-pot process involves:
Q2: I'm observing the formation of a quaternary ammonium salt even when targeting mono-alkylation. What are the key factors influencing this side reaction?
A2: The formation of a quaternary ammonium salt, or quaternization, is a common side reaction where the tertiary amine product is further alkylated.[8] The propensity for this reaction is influenced by several factors.
Core Issue: Both nitrogen atoms in 1-methylpiperazine are nucleophilic. After the initial alkylation, the newly formed tertiary amine can still react with the alkylating agent, especially if it is highly reactive.
Factors Influencing Quaternization and Mitigation Strategies:
| Factor | Influence on Quaternization | Mitigation Strategy |
| Reactivity of Alkylating Agent | More reactive alkylating agents (e.g., methyl iodide, benzyl bromide) increase the rate of quaternization. | Use less reactive alkylating agents (e.g., alkyl chlorides) or consider reductive amination.[9] |
| Steric Hindrance | Bulky alkylating agents or substituents on the piperazine ring can sterically hinder the approach to the nitrogen, reducing the rate of quaternization.[10] | Select bulkier alkylating agents if the target molecule allows. |
| Reaction Temperature | Higher temperatures generally increase the rate of all reactions, including quaternization.[11][12] | Conduct the reaction at the lowest effective temperature. |
| Solvent | The choice of solvent can influence reaction rates. Protic solvents can solvate the amine, potentially reducing its nucleophilicity, while polar aprotic solvents can accelerate SN2 reactions.[13] | Screen different solvents. Aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are common, but their effects should be empirically determined.[2] |
| Base | The base used to scavenge the acid byproduct (e.g., HBr) can influence the reaction. A non-nucleophilic, sterically hindered base is often preferred. | Use bases like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).[2] |
Q3: My reaction is sluggish and gives a low yield of the desired N-alkyl-N'-methylpiperazine. What can I do to improve the reaction rate and conversion?
A3: A slow or incomplete reaction can be frustrating. Several factors can contribute to this issue, from the nature of your reactants to the reaction conditions.
Core Issue: Insufficient activation of the electrophile, poor nucleophilicity of the amine, or suboptimal reaction conditions can lead to low conversion.
Troubleshooting Low Reactivity:
-
Increase Reaction Temperature: Gradually increasing the reaction temperature can significantly increase the reaction rate.[14] However, be mindful that this can also promote side reactions.[11] Monitor the reaction closely by TLC or LC-MS.
-
Choice of Alkylating Agent: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If using a less reactive alkyl halide, consider adding a catalytic amount of sodium iodide or potassium iodide to facilitate an in situ Finkelstein reaction, generating the more reactive alkyl iodide.[9]
-
Solvent Selection: As mentioned, polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.[4] However, be aware that these solvents can be difficult to remove and may decompose at high temperatures.[4]
-
Base Selection: Ensure you are using a suitable base to neutralize the acid generated during the reaction.[2] Common choices include potassium carbonate, sodium carbonate, or triethylamine. The base should be strong enough to deprotonate the piperazine hydrochloride salt that forms.
-
Activation of the Piperazine: If starting with a piperazine salt (e.g., dihydrochloride), it must be neutralized in situ to free the amine for reaction.[2] Using a sufficient amount of base (at least 2 equivalents for a dihydrochloride salt) is crucial.
Q4: How do I effectively purify my mono-alkylated methylpiperazine product from the reaction mixture?
A4: Purification is a critical step to obtain your target compound with high purity. The choice of method will depend on the physical properties of your product and the impurities present.
Purification Strategies:
-
Column Chromatography: This is a widely used method for separating compounds with different polarities.[15] For piperazine derivatives, a common mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of triethylamine or ammonia to prevent the basic product from streaking on the silica gel.[15]
-
Distillation: If your product is a liquid and thermally stable, fractional distillation under reduced pressure can be an effective method for separating it from less volatile or more volatile impurities.[15][16]
-
Acid-Base Extraction: This technique can be used to separate your basic product from non-basic impurities.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM).
-
Wash with an acidic aqueous solution (e.g., 1M HCl) to protonate the basic piperazine derivatives, which will move into the aqueous layer.
-
Wash the organic layer with water to remove any remaining acid-soluble impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the piperazine product.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate.
-
-
Crystallization/Salt Formation: If your product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique. Alternatively, you can form a salt (e.g., hydrochloride, tartrate) of your product, which may have better crystallization properties than the free base.[16][17] The purified salt can then be neutralized to recover the free base.[16]
Q5: What are the best analytical techniques to monitor the progress of my methylpiperazine alkylation and assess the purity of the final product?
A5: Careful reaction monitoring and product analysis are essential for successful synthesis.
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to monitor the disappearance of starting materials and the appearance of products. Staining with ninhydrin can be useful for visualizing primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and mass-to-charge ratio of the components in your reaction mixture, allowing for the identification of starting materials, products, and byproducts.[16][18]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can provide excellent separation and identification of isomers and impurities.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and purity assessment of your final product.[10] It allows for the unambiguous identification of the mono- and di-alkylated products and can be used for quantitative analysis.
-
Ion Chromatography: Can be used for the quantitative determination of N-methylpiperazine and related impurities.[20]
Visualizing Reaction Pathways
Desired Mono-alkylation vs. Di-alkylation Side Reaction
Caption: Competing pathways in methylpiperazine alkylation.
Protecting Group Strategy Workflow
Caption: Stepwise workflow for selective mono-alkylation using a protecting group.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026).
- Solvent effects in the reaction between piperazine and benzyl bromide. Indian Academy of Sciences.
- Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. PubMed.
- Application Notes and Protocols for N-alkylation of Piperazin-2-ylmethanol Dihydrochloride. Benchchem.
- An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- Purification of piperazine.
- Technical Support Center: Purification of Crude 2-Ethylpiperazine. Benchchem.
- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
- Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Catalytic synthesis of N-methyl-piperazine in fixed bad reactor.
- Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
- Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
- Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry.
- A novel co-production process for piperazine and its N-monoalkyl deriv
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Synthesis of some acrylophenones with N-methylpiperazine and evalu
- Effect of the temperature on the process for piperazine and...
- A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing.
- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz
- Technical Support Center: Selective Mono-acyl
- A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin. MDPI.
- Ion chromatography determination method of N-methylpiperazine.
- Studies on 4-phenylpiperidine series. IX. The stereochemistry of the quaternization of some N-alkyl-4-phenyl-4-formylpiperidines. PubMed.
- 1-Methylpiperazine: exploring the properties and applications of a vers
- Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkyl
- Online HPLC monitoring of 1-methylpiperazine and 1-methyl-4-(4-nitrophenyl)piperazine.
- DABCO bond cleavage for the synthesis of piperazine deriv
- managing side reactions in piperidine functionaliz
- Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. University of Florida.
- Mechanistic insight into the photocatalytic N-alkylation of piperazine with alcohols over TiO2 supported Pd catalysts.
- Method for preparing 1-methylpiperazine.
- Analytical Methods. RSC Publishing.
- Diastereoselective N-quaternization of piperidines.
- A general method for the quaternization of N,N-dimethyl benzylamines with long chain n-alkylbromides.
- Determination of MDEA and piperazine content in aqueous amines. Ostec-Instruments.
- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox C
- 1-Methylpiperazine 99 109-01-3. Sigma-Aldrich.
- 1-Methylpiperazine: synthesis, applic
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US2905673A - Method for preparing 1-methylpiperazine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. ajgreenchem.com [ajgreenchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 18. mdpi.com [mdpi.com]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. CN112730641A - Ion chromatography determination method of N-methylpiperazine - Google Patents [patents.google.com]
Validation & Comparative
Mass spectrometry (MS) fragmentation patterns of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
Executive Summary
This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine . Designed for analytical chemists and drug discovery researchers, this document compares the structural elucidation "performance" of two standard ionization modalities: Electrospray Ionization (ESI-QTOF) and Electron Impact (EI-GC/MS) .
The presence of the 3-bromofuran moiety introduces distinct isotopic signatures and fragmentation pathways that differ significantly from non-halogenated piperazine analogs. This guide delineates these pathways to facilitate unambiguous identification in metabolic stability studies and impurity profiling.
Structural & Isotopic Properties
Before analyzing fragmentation, the fundamental MS properties of the parent molecule must be established. The bromine atom creates a unique spectral fingerprint essential for pattern recognition.[1]
Physicochemical Profile[2][3][4][5]
-
Formula:
-
Monoisotopic Mass (
): 258.0368 Da -
Monoisotopic Mass (
): 260.0347 Da -
Base Structure: A 4-methylpiperazine ring linked via a methylene bridge to the C2 position of a furan ring, with a bromine substituent at C3.
The Bromine Isotope Signature
Unlike standard organic molecules where the
-
Intensity Ratio:
[2] -
Diagnostic Value: Any fragment showing this 2 Da spacing confirms the presence of the bromofuran core. Fragments lacking this doublet originate solely from the piperazine moiety.
Comparative Analysis: ESI-CID vs. EI
The choice of ionization technique drastically alters the observed "performance" (i.e., spectral richness and molecular ion stability).
Table 1: Ionization Mode Performance Comparison
| Feature | Method A: ESI-QTOF (Soft Ionization) | Method B: EI-GC/MS (Hard Ionization) |
| Primary Ion Observed | ||
| Molecular Ion Stability | High (Dominant peak) | Low to Moderate (Often weak) |
| Fragmentation Driver | Collision Induced Dissociation (CID) | Excess Internal Energy (70 eV) |
| Key Structural Insight | Confirms MW and Piperazine core | Fingerprints Furan/Br position |
| Limit of Detection | High (Picogram range) | Moderate (Nanogram range) |
| Isotopic Pattern | Preserved in Parent & Daughter ions | Preserved, but often scrambled |
Detailed Fragmentation Pathways[1][7]
Pathway A: ESI-CID (Collision Induced Dissociation)
In ESI, the molecule is protonated, typically at the N4-methyl nitrogen (most basic site,
-
Precursor Ions:
259.04 / 261.04 ( ) -
Primary Cleavage (Benzylic-type): The weakest bond is the
bond connecting the methylene bridge to the piperazine ring.-
Fragment 1 (Neutral Loss): Loss of the bromofuran moiety.
-
Fragment 2 (Observed): N-methylpiperazine cation (
101).
-
-
Secondary Pathway (Ring Opening): High collision energy can force the opening of the piperazine ring, leading to ethylene loss (
).
Pathway B: EI (Electron Impact)
EI generates a radical cation (
-
Alpha-Cleavage: The radical site on the piperazine nitrogen triggers cleavage at the
-carbon (the methylene bridge).-
Major Fragment: The Bromofuranyl-methyl cation (
159/161). This is a resonance-stabilized carbocation.
-
-
Halogen Loss: Direct cleavage of the
bond is observed in EI (rare in ESI).-
Fragment: Loss of
yields .
-
-
Piperazine Fragmentation: The piperazine ring shatters to form characteristic ions at
70 ( ) and 58.
Visualization of Fragmentation Logic
The following diagram illustrates the divergent pathways between Soft (ESI) and Hard (EI) ionization, highlighting the critical intermediate ions.
Figure 1: Divergent fragmentation pathways. Green path represents ESI (charge-driven); Red path represents EI (radical-driven).
Experimental Protocol (Self-Validating)
To reproduce these spectral data, follow this standardized workflow. This protocol includes a "System Suitability" step to ensure the instrument is capable of resolving the bromine doublet.
Step 1: Sample Preparation[8]
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (HPLC grade).
-
Dilution: Dilute 1:100 with 0.1% Formic Acid in Water (for ESI) or Ethyl Acetate (for EI).
-
Why? Formic acid promotes protonation for ESI; Ethyl Acetate is volatile and suitable for GC injection.
-
Step 2: System Suitability (The "Trust" Check)
Before analyzing the sample, inject a standard Bromobenzene or similar brominated standard.
-
Requirement: The mass spectrometer must resolve the
and isotopes with a valley <10% of the peak height. -
Failure Mode: If peaks merge, resolution is insufficient for confirming the bromofuran moiety.
Step 3: Acquisition Parameters
Method A: LC-MS/MS (ESI)
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).
-
Mobile Phase: A:
+ 0.1% Formic Acid; B: Acetonitrile.[3] -
Gradient: 5% B to 95% B over 5 minutes.
-
MS Mode: Positive Ion (
). -
Collision Energy (CE): Ramp 10-40 eV. Note: Low CE favors the m/z 101 fragment; High CE yields smaller ring fragments.
Method B: GC-MS (EI)
-
Inlet Temp: 250°C.
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 60°C (1 min) -> 20°C/min -> 300°C.
-
Source: 230°C, 70 eV ionization energy.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow ensuring data integrity through system suitability checks.
References
-
Fragmentation of Piperazine Derivatives: Zhu, N., et al. "Mass Fragmentation Characteristics of Piperazine Analogues."[3] Journal of Chinese Mass Spectrometry Society, 2021, 42(1): 1-7.[3] 3
-
Bromine Isotope Patterns in MS: BenchChem. "Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectra of Brominated Cyclohexanols." 1
-
Furan Fragmentation Mechanisms: Ferreira da Silva, F., et al. "Ionization and fragmentation of furan molecules by electron collisions." Journal of Physics B: Atomic, Molecular and Optical Physics, 2008. 4
-
ESI vs. EI Comparison: Holčapek, M., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules, 2010. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. C2H5Br CH3CH2Br mass spectrum of bromoethane fragmentation pattern of m/z m/e ions for analysis and identification of bromoethane ethyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 4. researchgate.net [researchgate.net]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product.[1][2][3] High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose, offering the precision and resolving power necessary to separate, identify, and quantify impurities.[3][4][5] This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating HPLC method for the purity analysis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine, a novel heterocyclic compound with therapeutic potential. We will explore the rationale behind experimental choices, compare alternative approaches, and provide a detailed, validated protocol.
Introduction: The Analytical Challenge
This compound presents a unique analytical challenge due to its composite structure, incorporating both a furan and a piperazine moiety. The furan ring is susceptible to degradation, while the basic piperazine group can lead to poor peak shape on certain stationary phases. A successful HPLC method must be capable of separating the main compound from potential process-related impurities and degradation products that may arise during synthesis, storage, or formulation.[4][6]
Key objectives for this method development were:
-
Specificity: The ability to unequivocally assess the analyte in the presence of expected impurities and degradation products.[7][8]
-
Accuracy & Precision: Ensuring the method provides results that are close to the true value and are reproducible.[7][9]
-
Linearity: Demonstrating a direct proportionality between detector response and analyte concentration over a defined range.[7][9]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in chromatographic parameters.
-
Stability-Indicating: The ability to detect and quantify degradation products formed under various stress conditions.[10][11]
Experimental Design & Rationale
The development of a robust HPLC method is a systematic process.[4] Our approach involved a multi-stage process, from initial screening of columns and mobile phases to fine-tuning for optimal performance and subsequent validation.
Instrumentation and Chemicals
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector was utilized.[4]
-
Chemicals and Reagents: HPLC-grade acetonitrile and methanol, along with analytical-grade buffers and acids, were used.[12][13] All solvents were filtered and degassed prior to use to prevent baseline disturbances and ensure system stability.[13][14]
Method Development Workflow
The following diagram illustrates the logical flow of our method development process:
Caption: A flowchart illustrating the systematic workflow for HPLC method development and validation.
Results and Discussion: A Comparative Analysis
Column Selection: The Foundation of Separation
The choice of the stationary phase is critical for achieving the desired separation. We evaluated three common reversed-phase columns. Reversed-phase HPLC is often the preferred mode for pharmaceutical analysis due to its compatibility with the hydrophobic nature of many drug molecules.[5]
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Observations |
| C18 (Octadecylsilane) | 3.5 | 4.6 x 150 | Optimal Choice. Provided the best peak shape and resolution for the main peak and its impurities. The hydrophobic nature of the C18 stationary phase offered sufficient retention for the analyte. |
| C8 (Octylsilane) | 5 | 4.6 x 250 | Good retention, but some peak tailing was observed for the main analyte. This is likely due to secondary interactions between the basic piperazine moiety and residual silanols on the silica surface. A C8 column was successfully used for the analysis of other furan derivatives.[15] |
| Phenyl | 3 | 4.6 x 100 | Insufficient retention of the main compound. The phenyl stationary phase offers different selectivity based on pi-pi interactions, which were not as effective for this analyte. |
Mobile Phase Optimization: Driving the Separation
The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation.[16] We investigated both acetonitrile and methanol as the organic modifier in combination with an aqueous phase.
-
Acetonitrile vs. Methanol: Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths.[13][17] In our experiments, acetonitrile provided sharper peaks and better resolution compared to methanol.
-
Impact of pH and Buffer: The piperazine moiety in the analyte is basic. Therefore, controlling the pH of the mobile phase is essential to ensure consistent retention and good peak shape.[12] We evaluated different buffer systems and pH values. A phosphate buffer at a concentration of 20 mM and a pH of 3.0 was found to be optimal. This low pH ensures that the piperazine nitrogen is protonated, minimizing undesirable interactions with the stationary phase. A buffer concentration in the range of 10 to 50 mM is generally sufficient for most reversed-phase applications.[12][14]
Final Optimized HPLC Method
Based on our systematic evaluation, the following HPLC method was established:
| Parameter | Condition |
| Column | C18, 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 3.0 (adjusted with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (based on UV spectrum of the analyte) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (80:20 v/v) |
Forced Degradation Studies: Establishing a Stability-Indicating Method
To ensure the developed method is stability-indicating, forced degradation studies were performed as per ICH guidelines.[6][10][18] The analyte was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions. The goal of these studies is to generate potential degradation products and demonstrate that the analytical method can effectively separate them from the parent compound.[10][11][19]
The following diagram outlines the workflow for our forced degradation studies:
Caption: Workflow for conducting forced degradation studies to assess the stability-indicating nature of the HPLC method.
The results of the forced degradation studies demonstrated that the method was able to separate all degradation products from the main analyte peak, confirming its stability-indicating nature.
Method Validation: Ensuring Reliability
The optimized method was validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[8][20] The validation parameters and their acceptance criteria are summarized below.
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the analyte. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | Pass |
| Precision (RSD) | Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0% | Pass |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03 µg/mL |
| Robustness | RSD of results ≤ 2.0% after minor changes in method parameters (flow rate, pH, column temperature). | Pass |
The successful validation of these parameters provides a high degree of confidence in the reliability and accuracy of the developed HPLC method for the purity analysis of this compound.
Conclusion: A Robust and Reliable Method
This guide has detailed a systematic and scientifically sound approach to the development and validation of an HPLC method for the purity analysis of this compound. By carefully selecting the column and optimizing the mobile phase, a robust and reliable method was established. The successful completion of forced degradation studies and full method validation in accordance with ICH guidelines confirms that this method is stability-indicating and suitable for its intended use in a quality control environment. This comprehensive approach ensures the delivery of a high-quality, safe, and effective pharmaceutical product.
References
- Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464.
- Welch Materials. (2025, April 8).
- Benchchem. A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
- Pharma Stability.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Benchchem. (2025, December). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
- Element Lab Solutions. HPLC Solvent Selection.
- The Use Of Forced Degrad
- Abdel-Salam, R. A., et al. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of the Science of Food and Agriculture, 98(13), 5092-5099.
- Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?.
- Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
- Agilent. (2024, July 23).
- Journal of Chemical and Pharmaceutical Research. (2015).
- ResearchGate. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. (2025, August 6).
- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review, 3(10), 46-57.
- Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances.
- ResolveMass Laboratories. (2026, February 15).
- Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis.
- AMSbiopharma. (2025, July 22).
- Lab Manager. (2026, January 8).
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. moravek.com [moravek.com]
- 3. medjpps.com [medjpps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. actascientific.com [actascientific.com]
- 10. Stability-Indicating Methods & Forced Degradation – Pharma Stability [pharmastability.com]
- 11. onyxipca.com [onyxipca.com]
- 12. rjptonline.org [rjptonline.org]
- 13. welch-us.com [welch-us.com]
- 14. researchgate.net [researchgate.net]
- 15. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. resolvemass.ca [resolvemass.ca]
- 19. The Use Of Forced Degradation In Analytical Method Development - Dow Development Labs [dowdevelopmentlabs.com]
- 20. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
Validating Synthesis of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine via Elemental Analysis
Executive Summary: The Case for Absolute Purity
In the high-stakes environment of early-phase drug discovery, the scaffold 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine represents a critical pharmacophore, combining the metabolic stability of the piperazine ring with the versatile coupling potential of the bromofuran moiety.
While High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) are industry standards for structural identity, they often fail to detect "invisible" bulk impurities—specifically inorganic salts, trapped moisture, and non-chromophoric solvent residues.
This guide compares the validation performance of Elemental Analysis (EA) against standard spectral techniques. We demonstrate that relying solely on spectral data (NMR/LC-MS) can lead to a 10–15% overestimation of active pharmaceutical ingredient (API) content , whereas EA provides the absolute mass-balance confirmation required for downstream biological assays.
Technical Deep Dive: The Synthesis & Impurity Profile
The Target Molecule[1][2]
-
Formula:
-
Molecular Weight: 259.15 g/mol
-
Physical State: Viscous oil (Free Base) / Crystalline Solid (Dihydrochloride Salt)
The Synthetic Route: Reductive Amination
The most robust synthesis involves the reductive amination of 3-bromofuran-2-carbaldehyde with 1-methylpiperazine using Sodium Triacetoxyborohydride (STAB).
Reaction Scheme:
The "Invisible" Impurity Challenge
During workup, the basic nitrogen of the piperazine ring acts as a trap for:
-
Boron salts: Residuals from the reducing agent.
-
Acetate/Formate: Counter-ions from the buffer system.
-
Water: Piperazines are notoriously hygroscopic.
Standard Proton NMR (
Comparative Analysis: EA vs. Spectral Alternatives
The following table contrasts the validation power of Elemental Analysis against traditional alternatives for this specific piperazine derivative.
| Feature | Method A: Elemental Analysis (CHN) | Method B: Quantitative NMR (qNMR) | Method C: LC-MS (UV/TIC) |
| Primary Scope | Bulk Purity (Mass Balance) | Structural Identity & Organic Purity | Trace Organic Impurity Profiling |
| Detection Basis | Combustion (Absolute %C, %H, %N) | Proton Spin Resonance | Ionization & UV Absorption |
| Blind Spots | Specific structure (Isomers) | Inorganic salts, Moisture (unless using internal std) | Inorganic salts , Non-UV active impurities |
| Precision | Variable (Response factor dependent) | ||
| Verdict | CRITICAL for salt stoichiometry & solvation. | Excellent for structure, weak for bulk mass. | Excellent for purity, weak for content. |
Scientist's Insight: We frequently observe samples that are >98% pure by LC-MS but fail EA (e.g., C: -2.5%). This discrepancy usually indicates significant inorganic contamination (NaCl, Borates) that would skew biological IC50 values.
Experimental Protocols
Phase 1: Synthesis of this compound
Reagents:
-
3-Bromofuran-2-carbaldehyde (1.0 eq)
-
1-Methylpiperazine (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq)
-
Acetic Acid (1.0 eq)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Imine Formation: Dissolve 3-bromofuran-2-carbaldehyde (5.0 g, 28.5 mmol) and 1-methylpiperazine (3.14 g, 31.4 mmol) in anhydrous DCM (100 mL). Add Acetic Acid (1.7 g, 28.5 mmol). Stir at Room Temperature (RT) for 30 mins under Nitrogen.
-
Reduction: Cool to 0°C. Add STAB (8.48 g, 40.0 mmol) portion-wise over 20 minutes.
-
Reaction: Warm to RT and stir for 12 hours. Monitor by TLC (10% MeOH in DCM).
-
Quench: Quench with saturated aqueous
(50 mL). Stir vigorously for 15 mins. -
Extraction: Separate organic layer. Extract aqueous layer with DCM (
mL). -
Drying: Combine organics, dry over
, filter, and concentrate in vacuo to yield the crude yellow oil.
Phase 2: Purification (Critical for EA)
Crude material will fail EA due to trapped boron salts.
-
Column Chromatography: Silica gel. Eluent: DCM:MeOH:
(95:4:1). -
Salt Formation (Recommended): Dissolve pure oil in diethyl ether. Add 2.0 eq of 2M HCl in ether dropwise. Filter the white precipitate.
-
Drying: Dry in a vacuum oven at 45°C for 24 hours over
. Note: Insufficient drying is the #1 cause of EA failure.
Phase 3: Elemental Analysis Validation
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer (or equivalent). Sample Mass: 2–3 mg (weighed to 0.001 mg precision). Combustion Temp: 975°C.
Validation Data: Theoretical vs. Experimental
To validate the synthesis, the experimental percentages must fall within
Scenario A: Free Base ( )
Use this target if isolating the oil.
| Element | Theoretical % | Acceptable Range ( | Experimental Result (Pass) | Experimental Result (Fail - Wet) |
| Carbon (C) | 46.35 | 45.95 – 46.75 | 46.28 | 44.10 (Low) |
| Hydrogen (H) | 5.83 | 5.43 – 6.23 | 5.88 | 6.50 (High) |
| Nitrogen (N) | 10.81 | 10.41 – 11.21 | 10.75 | 10.10 (Low) |
Interpretation of Fail: Low Carbon and High Hydrogen typically indicate trapped water or solvent (MeOH/DCM).
Scenario B: Dihydrochloride Salt ( )
Use this target if isolating the solid salt (MW: 332.07).
| Element | Theoretical % | Acceptable Range ( |
| Carbon (C) | 36.17 | 35.77 – 36.57 |
| Hydrogen (H) | 5.16 | 4.76 – 5.56 |
| Nitrogen (N) | 8.44 | 8.04 – 8.84 |
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating the synthesis. Note the "Hard Stop" at Elemental Analysis—if this fails, the material is rejected regardless of NMR purity.
Caption: Validation Workflow. Note that EA acts as the final gatekeeper for bulk purity, distinct from structural confirmation by NMR.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Link
-
BenchChem. (2023). "3-Bromofuran-2-carbaldehyde: Technical Data and Synthesis Applications." Link
-
Sigma-Aldrich. (2023). "Product Specification: 1-Methylpiperazine." Link
-
PerkinElmer. (2022). "CHN Analysis: A Guide to Precision in Organic Synthesis." Link
Safety Operating Guide
Navigating the Disposal of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in the dynamic field of drug development, the responsible management of chemical reagents is paramount. This guide provides a detailed, procedural framework for the safe and compliant disposal of 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar molecules—brominated furans and piperazine derivatives—to establish a conservative and robust disposal protocol.[1]
Hazard Assessment: A Precautionary Approach
Due to the novelty of this compound, a thorough hazard assessment based on its constituent chemical moieties is the first line of defense.
-
Brominated Furan Moiety: Brominated organic compounds are often classified as hazardous waste and can be toxic to aquatic life.[2] Halogenated furans, in particular, may be susceptible to forming hazardous decomposition products upon exposure to heat or certain chemical conditions.[3]
-
Piperazine Moiety: Piperazine and its derivatives can be corrosive, causing severe skin burns and eye damage.[4][5][6] They may also cause respiratory irritation and can be harmful if swallowed.[4][5][6][7]
Given these potential hazards, this compound must be treated as a hazardous substance, warranting stringent adherence to safety and disposal protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
When handling this compound in any capacity—from experimental use to disposal—a comprehensive PPE strategy is non-negotiable.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with a face shield.[8][9] | Protects against potential splashes of the chemical or its solutions, which could cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness).[8] | Provides a crucial barrier against skin contact, which may cause irritation or burns.[6][7] Gloves should be inspected before each use and changed frequently. |
| Body Protection | A lab coat or chemical-resistant apron.[8] | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[8] | Necessary when handling the solid compound outside of a certified chemical fume hood or if there is a risk of generating dust or aerosols. |
Spill Management: A Rapid and Controlled Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.
For Small Spills (Contained within a fume hood):
-
Restrict Access: Ensure the spill is contained and prevent others from entering the immediate area.
-
Don PPE: Wear all the recommended personal protective equipment.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[10][11][12]
-
Collect: Carefully scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[11][12]
-
Decontaminate: Wipe down the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.[11]
For Large Spills (Outside of a fume hood):
-
Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.
-
Isolate: Close the laboratory doors to contain any potential vapors.
-
Notify: Contact your institution's Environmental Health and Safety (EHS) office and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.
Disposal Protocol: A Step-by-Step Workflow
The disposal of this compound and its associated waste must be managed as hazardous waste in accordance with all local, state, and federal regulations.[1]
Step 1: Waste Segregation and Collection
-
Designated Waste Stream: All waste containing this compound, including unreacted material, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and cleanup materials, must be collected in a dedicated hazardous waste container.[1][4]
-
Container Compatibility: Use a robust, leak-proof container made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) is a suitable choice.[13] Do not use metal containers for any chemical waste, as they can be prone to corrosion.[1]
-
Labeling: The waste container must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "this compound".[1][4] Also, list any other chemical constituents in the waste mixture.
Step 2: On-site Accumulation
-
Satellite Accumulation Area: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents and acids.[1][14]
-
Container Integrity: Ensure the container is kept tightly closed at all times, except when adding waste, to prevent the release of vapors.[1]
Step 3: Final Disposal
-
Professional Disposal Service: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][4]
-
Recommended Disposal Method: High-temperature incineration at a licensed facility is the preferred method for the disposal of halogenated organic compounds.[15][16] This process ensures the complete destruction of the molecule, minimizing the risk of environmental contamination.
-
Regulatory Compliance: This compound may fall under EPA hazardous waste codes for halogenated organic compounds (e.g., F-listed wastes).[17][18][19] Your EHS office will be responsible for assigning the correct waste codes.
Waste Segregation Decision Workflow
Caption: Decision workflow for the proper segregation of waste containing this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is not merely a procedural task but a reflection of our commitment to a safe and sustainable research environment. By adhering to these guidelines, you contribute to the protection of yourself, your colleagues, and the broader ecosystem. Always prioritize caution, and when in doubt, consult your institution's Environmental Health and Safety professionals.
References
-
Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid - Carl ROTH. (n.d.). Retrieved from [Link]
-
Piperazine citrate - Novachem. (2024, January 2). Retrieved from [Link]
-
Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]
-
EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]
-
Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - ThermoFisher. (2016, October 18). Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine - EPA. (n.d.). Retrieved from [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. (n.d.). Retrieved from [Link]
-
Spill Clean up Procedure - Safety & Risk Services. (n.d.). The University of British Columbia. Retrieved from [Link]
-
1-(3-Bromopropyl)-4-methylpiperazine. PubChem. (n.d.). Retrieved from [Link]
-
EPA Hazardous Waste Code. (n.d.). Retrieved from [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. (n.d.). Retrieved from [Link]
-
Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate. (2017, June 4). Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. (2025, August 20). Retrieved from [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.). Retrieved from [Link]
-
EPA Hazardous Waste Codes - My Alfred. (n.d.). Alfred University. Retrieved from [Link]
-
List of Hazardous Substances and Reportable Quantities. (n.d.). Retrieved from [Link]
-
CAS No : 1231930-25-8 | Product Name : 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
CAS 1448157-22-9 | 1-(4-Bromonaphthalen-1-yl)-4-methylpiperazine. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]
-
N-Methyl Piperazine | Catapharma Products. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epa.gov [epa.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ehs.gatech.edu [ehs.gatech.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. acs.org [acs.org]
- 13. ethz.ch [ethz.ch]
- 14. mmbio.byu.edu [mmbio.byu.edu]
- 15. researchgate.net [researchgate.net]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 17. wku.edu [wku.edu]
- 18. deq.mt.gov [deq.mt.gov]
- 19. my.alfred.edu [my.alfred.edu]
Comprehensive Safety and Handling Guide for 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine
This document provides essential safety protocols and operational guidance for the handling, use, and disposal of the novel research chemical, 1-((3-Bromofuran-2-yl)methyl)-4-methylpiperazine. As this is a compound with no established specific safety profile, all procedures are based on a conservative risk assessment derived from its constituent chemical moieties: a halogenated furan and an N-alkylated piperazine derivative. The core principle is to treat this substance as highly toxic and hazardous.[1]
Hazard Assessment: A Synthesis of Structural Alerts
The chemical structure of this compound presents several potential hazards that must be addressed through rigorous safety protocols.
-
Piperazine Moiety: The N-methylpiperazine component suggests a high likelihood of corrosivity.[2][3] Compounds in this class are known to cause severe skin burns, eye damage, and are often toxic if inhaled or ingested.[4][5][6] Piperazine derivatives can also be skin and respiratory sensitizers.[7]
-
Brominated Furan Moiety: Brominated organic compounds are a diverse class with hazards including toxicity, corrosivity, and reactivity.[8] The furan ring itself can be metabolized by the body into toxic intermediates, with some furan-containing compounds demonstrating hepatotoxicity (liver damage) in animal studies.[9][10] Furthermore, incomplete combustion of brominated compounds can lead to the formation of highly toxic polybrominated dibenzofurans.[11]
Given these structural alerts, an overarching assumption of high acute toxicity, corrosivity, and potential for chronic health effects must be maintained throughout all handling procedures.[1]
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered approach to PPE is mandatory to prevent all routes of exposure (inhalation, skin/eye contact, ingestion). The required PPE must be donned before entering the designated work area and only removed after exiting.
| PPE Component | Specification | Rationale & Citation |
| Hand Protection | Heavy-duty nitrile or neoprene gloves (minimum 8 mil thickness), worn as a double layer. | Provides protection against corrosive piperazines and halogenated solvents.[12] Double-gloving minimizes risk during glove changes and in case of a breach on the outer layer. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of corrosive material. A face shield provides an additional barrier for the entire face.[13][14] Standard safety glasses are insufficient. |
| Body Protection | A flame-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemically resistant apron should be worn over the lab coat. | The lab coat provides a primary barrier. The chemical apron adds a layer of protection against corrosive spills.[12] |
| Respiratory Protection | A properly fitted NIOSH-approved respirator with an organic vapor/acid gas cartridge. | Required due to the inhalation toxicity of piperazine derivatives and the unknown volatility of the compound.[4][5][7] All work must be done in a certified chemical fume hood.[15] |
| Footwear | Closed-toe, chemically resistant shoes. | Protects feet from spills and falling objects.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is critical to minimize exposure and prevent accidental release.
-
Verification: Upon receipt, confirm the container's integrity. Do not handle a damaged or leaking container without appropriate emergency response preparation.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and all appropriate GHS hazard pictograms (Corrosive, Acutely Toxic, Health Hazard).
-
Segregation: Store the compound in a cool, dry, and well-ventilated area designated for toxic and corrosive materials.[8] It must be segregated from incompatible materials, especially strong oxidizing agents, acids, and combustible materials.[7]
-
Containment: The primary container should be stored within a secondary, chemically resistant container (e.g., a polyethylene tray) to contain any potential leaks.
All manipulations involving this compound, including weighing, dissolving, and transferring, must be performed within a certified chemical fume hood with the sash at the lowest practical height.[15]
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure the fume hood is clean and uncluttered. Confirm the location and functionality of the nearest safety shower and eyewash station.[1][15]
-
Pre-weighing: If possible, weigh the sealed container before and after removing the material to determine the amount used, minimizing the need to weigh the compound directly in the open.
-
Aliquotting: If direct weighing is necessary, use a dedicated, clean set of spatulas and weighing paper. Perform this task deep within the fume hood to contain any airborne particles.
-
Solution Preparation: Add the solid compound to the solvent slowly. Never add solvent to the bulk solid. Be aware of potential exothermic reactions.
-
Post-Handling: After use, securely seal the primary container. Decontaminate the spatula and any surfaces with an appropriate solvent (e.g., isopropanol), collecting all cleaning materials as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact between contaminated surfaces and skin. Wash hands thoroughly with soap and water after exiting the laboratory.[16]
Caption: High-level workflow for handling this compound.
Emergency and Disposal Plan
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
-
Minor Spill (inside fume hood):
-
Alert nearby personnel.
-
Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.
-
Carefully collect the absorbed material using non-sparking tools into a designated, labeled hazardous waste container.[8]
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For spills involving brominated compounds, neutralization with a solution of sodium thiosulfate can be considered before absorption.[8][17]
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert laboratory supervisor and institutional safety office immediately.
-
Prevent entry into the area.
-
If safe to do so, increase ventilation to the area (from outside).
-
Allow only trained emergency response personnel to conduct the cleanup.[16]
-
-
Skin Contact: Immediately go to the nearest safety shower.[16] While showering, remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]
-
Eye Contact: Immediately use an eyewash station to flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[7] If breathing is difficult, provide respiratory support. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Seek immediate medical attention.
All waste materials contaminated with this compound are to be treated as hazardous waste.
-
Waste Segregation: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, weighing paper, absorbent materials, etc.
-
Liquid Waste (Halogenated): Unused solutions, reaction mixtures, and solvent rinses.
-
-
Labeling: All waste containers must be labeled "Hazardous Waste - Halogenated Organic Waste" and list the full chemical name.[8]
-
Disposal: Do not pour any waste down the drain.[1] All waste must be disposed of through the institution's official environmental health and safety office. Professional services are essential for the final disposal of bromine-containing waste, which may involve high-temperature incineration or chemical neutralization.[18]
Caption: Decision tree for spill response based on location.
References
- Benchchem.
- Bond Chemicals Ltd. (2020).
- Santa Cruz Biotechnology.
- ECHEMI.
- PubMed.
- s d fine-chem limited.
- PubChem, National Institutes of Health. 1-Methylpiperazine.
- Loba Chemie. (2016). N-METHYLPIPERAZINE FOR SYNTHESIS MSDS.
- Alpha Chemika.
- Haz-Map, Hazardous Agents. 1-Methylpiperazine.
- Oklahoma State University.
- American Chemical Society.
- Plasma Science and Fusion Center.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Chamberland Lab, University of Nevada, Reno. SOP Working with Bromine.
- Princeton University. (2015). Personal Protective Equipment Selection Guide.
- Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
- HPE Support. Safety Guidelines for Handling Chemicals.
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Agency for Toxic Substances and Disease Registry. (1992). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN.
Sources
- 1. ehs.okstate.edu [ehs.okstate.edu]
- 2. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methylpiperazine - Hazardous Agents | Haz-Map [haz-map.com]
- 4. leap.epa.ie [leap.epa.ie]
- 5. lobachemie.com [lobachemie.com]
- 6. alphachemika.co [alphachemika.co]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.arizona.edu [research.arizona.edu]
- 13. blog.storemasta.com.au [blog.storemasta.com.au]
- 14. support.hpe.com [support.hpe.com]
- 15. acs.org [acs.org]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. chamberlandresearch.com [chamberlandresearch.com]
- 18. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
